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  • Product: Sodium 5-amino-2-hydroxybenzoate
  • CAS: 35589-28-7

Core Science & Biosynthesis

Foundational

Sodium 5-Amino-2-Hydroxybenzoate: Chemical Profiling, Degradation Kinetics, and Stability Engineering

Executive Summary Sodium 5-amino-2-hydroxybenzoate, commonly known as sodium aminosalicylate or PAS sodium, remains a critical active pharmaceutical ingredient (API) in the management of multi-drug-resistant tuberculosis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 5-amino-2-hydroxybenzoate, commonly known as sodium aminosalicylate or PAS sodium, remains a critical active pharmaceutical ingredient (API) in the management of multi-drug-resistant tuberculosis. Despite its clinical efficacy, PAS sodium presents significant formulation challenges due to its extreme thermolability, moisture sensitivity, and propensity for acid-catalyzed decarboxylation.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic monographs. We will dissect the fundamental physicochemical drivers of PAS sodium degradation, explore the causality behind specific formulation strategies (such as vehicle selection and lyophilization), and establish a self-validating analytical workflow for stability testing.

Physicochemical Architecture and Solid-State Dynamics

The molecular architecture of PAS sodium features three distinct functional groups—a carboxylic acid, an aromatic amine, and a phenol. This triad creates a highly complex, competitive hydrogen-bonding network that dictates both its solid-state polymorphism and its behavior in solution (1[1]).

In its crystalline form, the API is most commonly isolated as a dihydrate. Understanding the quantitative baseline of these properties is the first step in engineering stable dosage forms.

Table 1: Quantitative Physicochemical Profile
PropertyValueCausality / Impact on Stability
Molecular Formula C₇H₆NNaO₃·2H₂O (Dihydrate)The dihydrate lattice loses water upon heating (80–100 °C), triggering a phase transition to the anhydrous form, which alters dissolution kinetics[1].
Molecular Weight 211.15 g/mol (Dihydrate)Crucial for stoichiometric calculations during salt-to-free-acid conversions in analytical assays.
pKa Values pKa₁ ~2.0 (COOH)pKa₂ ~3.6 (NH₃⁺)The proximity of the pKa values creates a zwitterionic equilibrium that directly dictates the pH-dependent bell-shaped decarboxylation rate[2].
Primary Degradant m-Aminophenol (MAP)MAP is highly susceptible to photo-oxidation, leading to the characteristic brown/black discoloration of degraded PAS solutions[3].

Mechanistic Pathways of Degradation: The Decarboxylation Route

The primary and most problematic degradation pathway of PAS sodium is its decarboxylation into m-aminophenol (MAP) and carbon dioxide.

Mechanistic Causality: The rate of decarboxylation in aqueous solutions exhibits a distinct bell-shaped pH-rate profile, peaking near the isoelectric pH. Below pH 7.0, the mechanism is governed by general acid catalysis. The rate-limiting step is the electrophilic proton attack on the alpha-carbon (relative to the carboxylic acid group) of the PAS anion. Once this protonated intermediate is formed, rapid decarboxylation follows (2[2]).

Following decarboxylation, MAP undergoes rapid oxidation when exposed to light and oxygen. It is a critical formulation caveat that while color development (darkening) indicates MAP oxidation, it is not an accurate stoichiometric indicator of the total PAS sodium decomposition, as it only reflects the secondary oxidation step[3].

Decarboxylation PAS Sodium 5-amino-2-hydroxybenzoate (PAS Sodium) Intermediate Protonated Intermediate (Rate-limiting step) PAS->Intermediate Acid Catalysis (pH < 7.0) MAP m-Aminophenol (MAP) + CO2 Intermediate->MAP Rapid Decarboxylation + Heat Oxidation Oxidation Products (Brown/Black Discoloration) MAP->Oxidation O2 / Light

Figure 1: Acid-catalyzed decarboxylation pathway of PAS sodium to m-aminophenol and subsequent oxidation.

Formulation Stability Engineering

To circumvent the inherent lability of PAS sodium, formulation scientists must engineer microenvironments that suppress proton transfer and thermal energy absorption.

Liquid Dosage Forms: The Excipient-Vehicle Effect

When formulating oral liquid solutions, the choice of vehicle is the primary determinant of shelf-life. Studies demonstrate that solutions of PAS sodium in simple syrup or sorbitol degrade significantly faster than those in glycerol or propylene glycol (4[4]).

Causality: Sugars and sugar alcohols (like sorbitol and sucrose) can undergo acid-catalyzed condensation or Maillard-type interactions with the primary aromatic amine of PAS, accelerating the breakdown of the API[5]. Glycerol and propylene glycol lack these reactive carbonyls, thereby preserving the integrity of the amine group and stabilizing the formulation.

Parenteral Formulations: Lyophilization Dynamics

For intravenous administration, the aqueous instability of PAS sodium necessitates lyophilization (freeze-drying).

Causality: By removing water via sublimation under vacuum, we eliminate the aqueous medium required for acid-catalyzed proton transfer. The process must be tightly controlled: primary freezing is conducted at -40°C to ensure complete solidification without phase separation. Primary drying is then executed at low temperatures (-40°C to 0°C) under high vacuum (e.g., 0.050 mbar) to sublimate unbound water without surpassing the glass transition temperature of the frozen matrix, which would cause "meltback" and subsequent degradation (6[6]).

Lyophilization Prep 1. Formulation API + Excipients Freeze 2. Freezing (-40°C, 13 hrs) Prep->Freeze Primary 3. Primary Drying (Sublimation) Freeze->Primary Secondary 4. Secondary Drying (Desorption) Primary->Secondary Stable Stable Lyophilized Product (<4% Moisture) Secondary->Stable

Figure 2: Step-by-step lyophilization workflow for stabilizing thermolabile PAS sodium.

Analytical Workflows: Self-Validating Stability-Indicating HPLC Protocol

To accurately quantify the degradation of PAS sodium, UV-Vis spectrophotometry is insufficient due to the overlapping absorbance of oxidation products. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is mandatory.

This protocol is designed as a self-validating system : it incorporates strict System Suitability Testing (SST) criteria to ensure that the column chemistry and mobile phase dynamics are successfully resolving the API from its degradants before any sample data is accepted.

Step-by-Step Methodology

Phase 1: Reagent & Mobile Phase Preparation

  • Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 6.8 ± 0.1 using 0.1 M NaOH. Causality: A pH of 6.8 ensures the carboxylic acid of PAS remains fully ionized (deprotonated), reducing its retention time, while the less polar MAP is retained longer, ensuring baseline separation.

  • Mobile Phase: Mix the Buffer and Acetonitrile in a 85:15 (v/v) ratio. Filter through a 0.45 µm membrane and degas via sonication for 10 minutes.

Phase 2: Instrument Parameters

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Detection: UV at 265 nm (Optimal isosbestic threshold for both PAS and MAP).

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Phase 3: System Suitability Testing (Self-Validation)

  • Inject a resolution standard containing 50 µg/mL of PAS sodium and 5 µg/mL of MAP.

  • Validation Criteria:

    • Resolution (Rs): Must be > 2.0 between the PAS peak and the MAP peak. (Validates that the thermodynamic separation is sufficient to prevent peak integration overlap).

    • Tailing Factor (T): Must be ≤ 1.5 for the PAS peak. (Validates that secondary interactions between the amine group and unendcapped silanols on the column are suppressed).

    • Do not proceed to sample analysis if SST criteria fail.

Phase 4: Sample Analysis

  • Reconstitute the lyophilized PAS sodium sample (or dilute the liquid vehicle) in the mobile phase to a target concentration of 50 µg/mL.

  • Inject the sample in triplicate.

  • Calculate the % degradation by comparing the Area Under the Curve (AUC) of the MAP peak against a pre-established MAP calibration curve.

References

  • Cherukuvada, S., Bolla, G., Sikligar, K., & Nangia, A. (2013). 4-Aminosalicylic Acid Adducts. Crystal Growth & Design. 1

  • Jivani, S. G., & Stella, V. J. (1985). Mechanism of decarboxylation of p-aminosalicylic acid. Journal of Pharmaceutical Sciences. 2

  • Blake, M. I., Makris, K. A., & Tio, J. G. (1973). Effect of vehicle on the stability of sodium aminosalicylate in liquid dosage forms. American Journal of Hospital Pharmacy. 4

  • Mukhopadhyay, S., et al. (2017). Formulation, Development, and Characterization of Lyophilized Para-Amino Salicylate Sodium Injection for an Effective Treatment. International Journal of ChemTech Research.6

  • DrugFuture. (n.d.). Sodium Aminosalicylate Monograph / Stability Profile. Martindale: The Complete Drug Reference. 3

Sources

Exploratory

sodium 5-amino-2-hydroxybenzoate molecular weight and aqueous solubility

An In-Depth Technical Guide to the Physicochemical Properties of Sodium 5-Amino-2-hydroxybenzoate For Researchers, Scientists, and Drug Development Professionals Introduction Sodium 5-amino-2-hydroxybenzoate, the sodium...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of Sodium 5-Amino-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 5-amino-2-hydroxybenzoate, the sodium salt of mesalamine (5-aminosalicylic acid or 5-ASA), is a compound of significant interest in the pharmaceutical industry. Mesalamine itself is the active moiety in a class of drugs used to treat inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease[1]. The conversion of mesalamine to its sodium salt is a common strategy to enhance its aqueous solubility, a critical parameter influencing drug formulation, bioavailability, and therapeutic efficacy[2].

This technical guide provides a focused examination of two core physicochemical properties of sodium 5-amino-2-hydroxybenzoate: its molecular weight and, most critically, its aqueous solubility. We will delve into the theoretical underpinnings of its solubility behavior and provide a detailed, field-proven protocol for its experimental determination.

Part 1: Core Physicochemical Properties

A precise understanding of a compound's molecular weight and solubility is foundational to all aspects of drug development, from initial screening to final dosage form manufacturing.

Molecular Weight

The molecular weight of a compound is a fundamental and constant property, calculated from the atomic weights of its constituent atoms. For sodium 5-amino-2-hydroxybenzoate, this value is critical for stoichiometric calculations in synthesis, formulation, and analytical testing.

PropertyValueSource
Chemical Formula C₇H₆NNaO₃[3]
Molecular Weight 175.12 g/mol [3][4]
Aqueous Solubility: A Deeper Analysis

Aqueous solubility is one of the most critical determinants of a drug's performance. For orally administered drugs, insufficient solubility can lead to poor absorption, low bioavailability, and high inter-subject variability[5][6].

The parent compound, 5-aminosalicylic acid (mesalamine), is characterized by its extremely low solubility in water, reported to be approximately 0.84 g/L to 1 mg/mL at 20°C[7][8]. This poor solubility presents a significant challenge for formulation. The solubility of mesalamine is also highly pH-dependent. As a zwitterionic compound with both an acidic carboxylic group and a basic amino group, its solubility increases in acidic conditions (pH < 2.0) and basic conditions (pH > 5.5)[2][9][10].

Converting mesalamine to its sodium salt, sodium 5-amino-2-hydroxybenzoate, is a direct and effective strategy to overcome this limitation. As the salt of a weak acid, it is expected to be significantly more soluble in water, particularly at neutral and alkaline pH, compared to its parent compound[11]. While specific quantitative data for the sodium salt is not as widely published as for the parent acid, its formation is a clear indicator of enhanced aqueous solubility.

Part 2: Experimental Determination of Aqueous Solubility

To ensure scientific rigor, solubility must be determined experimentally. The "gold standard" for determining the true equilibrium (or thermodynamic) solubility of a compound is the shake-flask method[6][12]. This method is distinguished from kinetic solubility assays, which are faster but measure the solubility of a compound precipitating from a stock solution (often in DMSO) and are more suited for high-throughput screening in early discovery[13][14].

Causality in Experimental Design: Why the Shake-Flask Method?

The shake-flask method is authoritative because it allows a true equilibrium to be established between the solid, undissolved compound and the solvent (water or a buffer). This process mimics the long-term state of a saturated solution, providing a definitive solubility value under specific conditions (e.g., temperature, pH)[15]. The key principles ensuring the trustworthiness of this protocol are:

  • Use of Excess Solid: Ensures that the solution becomes fully saturated.

  • Sufficient Equilibration Time: Guarantees that the dissolution process has reached its endpoint. This is verified by taking measurements at multiple time points until the concentration plateaus[12].

  • Precise Temperature Control: Solubility is highly temperature-dependent, making stable temperature control essential for reproducibility[16]. For biopharmaceutical applications, this is typically set to 37 ± 1 °C[12].

  • Robust Analytical Method: A validated and sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to accurately quantify the concentration of the dissolved compound[17].

Experimental Workflow: Shake-Flask Method

The following diagram outlines the logical flow for determining the thermodynamic aqueous solubility of sodium 5-amino-2-hydroxybenzoate.

G substance 1. Substance Preparation - Verify purity of Sodium 5-amino-2-hydroxybenzoate - Prepare aqueous buffer (e.g., PBS pH 7.4) equilibration 2. Equilibration - Add excess solid to buffer in sealed vials - Place in shaking incubator at 37°C - Agitate for 24-48h to ensure equilibrium substance->equilibration Add excess solid sampling 3. Sample Collection & Phase Separation - Withdraw aliquots at time points (e.g., 24h, 48h) - Separate undissolved solid via centrifugation (14,000 rpm, 10 min) or filtration (0.22 µm filter) equilibration->sampling Attain saturation analysis 4. Quantitative Analysis - Dilute supernatant with mobile phase - Analyze concentration using a validated HPLC-UV method sampling->analysis Prepare for analysis verification 5. Equilibrium Verification - Compare concentrations from different time points (e.g., 24h vs 48h) - Equilibrium is confirmed if values are within a pre-defined tolerance (e.g., <5% difference) analysis->verification Generate concentration data result Result: Thermodynamic Aqueous Solubility (mg/mL) verification->result Confirm plateau

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • Accurately weigh an excess amount of sodium 5-amino-2-hydroxybenzoate into several glass vials. "Excess" means providing more solid than is expected to dissolve.

    • Prepare the desired aqueous medium. For biopharmaceutical relevance, a phosphate-buffered saline (PBS) at pH 7.4 and a temperature of 37°C is standard[18]. The pH of the buffer should be verified after preparation[12].

    • Add a precise volume of the buffer to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or similar agitation device capable of maintaining a constant temperature of 37 ± 1 °C[12].

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is crucial that the agitation is sufficient to keep the solid suspended but not so vigorous as to create a vortex[12].

  • Sample Separation:

    • After the equilibration period, remove the vials. Allow them to stand briefly to let larger particles settle.

    • To separate the dissolved solute from the undissolved solid, withdraw an aliquot of the supernatant. This must be done carefully to avoid disturbing the solid material.

    • Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PVDF) or centrifuge it at high speed to pellet the remaining solid[15]. This step is critical to prevent erroneously high results from suspended microparticles.

  • Analysis:

    • Accurately dilute the clear filtrate or supernatant with the mobile phase to be used for HPLC analysis. The dilution factor must be recorded precisely. This step prevents precipitation of the compound upon cooling and brings the concentration within the linear range of the analytical instrument's calibration curve[12].

    • Quantify the concentration of sodium 5-amino-2-hydroxybenzoate in the diluted sample using a validated HPLC-UV method.

  • Confirmation of Equilibrium:

    • To validate that equilibrium has been reached, compare the concentration results from samples taken at different time points (e.g., 24 hours vs. 48 hours). If the concentrations are consistent (e.g., varying by less than 5%), equilibrium is considered achieved[12]. If not, the experiment should be continued for a longer duration.

Conclusion

Sodium 5-amino-2-hydroxybenzoate, with a molecular weight of 175.12 g/mol , represents a strategic modification of the poorly soluble anti-inflammatory agent mesalamine. Its conversion to a sodium salt significantly enhances its aqueous solubility, a key attribute for successful pharmaceutical development. The definitive measurement of this property relies on a robust and well-controlled experimental protocol, for which the shake-flask method remains the authoritative standard. By adhering to the principles of achieving true equilibrium and employing precise analytical techniques, researchers and drug development professionals can obtain the accurate and reliable solubility data necessary to advance their formulation and clinical programs.

References

  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates. U.S. National Library of Medicine. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Aqueous Solubility. Creative Biolabs. [Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review. National Library of Medicine. [Link]

  • Guidelines for Reporting Solubility Data. Thermodynamics Research Center. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • 5-Aminosalicylic Acid | C7H7NO3. PubChem, National Institutes of Health. [Link]

  • Sodium 5-amino-2-hydroxybenzoate|CAS 35589-28-7. Chem-Station. [Link]

  • Mesalamine Delayed-Release Capsules, 400 mg - NDA 204412. U.S. Food and Drug Administration. [Link]

  • Solubility studies of Mesalamine and its solid dispersions. ResearchGate. [Link]

  • 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Hilaris Publishing. [Link]

  • Novel cocrystals / molecular salts of mesalamine to be used as improved anti-inflammatory drug.
  • Proposal to waive in vivo bioequivalence studies for WHO Essential Medicines List immediate-release, solid oral dosage forms. World Health Organization. [Link]

  • New Dissolution Method for Mesalamine Tablets and Capsules. Dissolution Technologies. [Link]

  • 5-Aminosalicylic Acid 1.2 g and 2.5 g Enemas. U.S. Pharmacist. [Link]

  • 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats. ResearchGate. [Link]

Sources

Foundational

The Structural Landscape of Sodium 5-Amino-2-hydroxybenzoate: Crystallography, Polymorphism, and Pharmaceutical Implications

Target Audience: Researchers, Solid-State Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Introduction: The Physicochemical Paradigm of 5-ASA Salts Sodium 5-amino-2-hydroxybenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Solid-State Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Introduction: The Physicochemical Paradigm of 5-ASA Salts

Sodium 5-amino-2-hydroxybenzoate (commonly referred to as sodium mesalamine or sodium 5-aminosalicylate) is the sodium salt of 5-aminosalicylic acid (5-ASA), a cornerstone active pharmaceutical ingredient (API) in the treatment of inflammatory bowel disease (IBD).

The free acid of 5-ASA is notorious for its poor aqueous solubility. This is fundamentally due to its highly stable, zwitterionic crystal lattice, which is tightly bound by an extensive network of intermolecular hydrogen bonds [1]. Formulating 5-ASA as a sodium salt strategically disrupts this rigid supramolecular network. By converting the carboxylic acid to a carboxylate anion and introducing a sodium cation, the lattice energy is altered, drastically enhancing aqueous solubility and facilitating targeted-release formulations. However, this salt formation introduces a new set of solid-state challenges: managing high hygroscopicity, complex coordination chemistry, and hydrate-driven polymorphism (pseudopolymorphism) [2].

Crystallographic Architecture and Coordination Chemistry

In the solid state, the parent 5-ASA molecule crystallizes in several known polymorphs driven by strong N-H···O and O-H···O hydrogen bonds [3]. Upon deprotonation to form the sodium salt, the crystal packing is entirely reconfigured.

The sodium cation ( Na+ ), characterized by its high charge density, acts as the primary organizing center of the lattice. The coordination sphere of the Na+ ion typically involves the carboxylate oxygen atoms, which act as bidentate or bridging ligands. Furthermore, the phenolic hydroxyl group at the 2-position and the amino group at the 5-position participate in an extensive hydrogen-bonding network.

Because sodium ions have a strong propensity to coordinate with water, the crystal lattice frequently incorporates solvent water, leading to the formation of stable hydrates. The presence of lattice water is not merely an impurity; it is a structural necessity that satisfies the coordination requirements of the sodium ion and acts as a bridge, stabilizing the extended three-dimensional network.

G Na Na+ Cation (High Charge Density) Carboxylate Carboxylate Group (Primary Ligand) Na->Carboxylate Ionic Coordination Hydroxyl Phenolic -OH (Secondary Ligand) Na->Hydroxyl Ion-Dipole Water Lattice Water (Hydrate Former) Na->Water Hydration Sphere Amino Amino Group (H-Bond Donor) Hydroxyl->Amino Intramolecular H-Bond Amino->Carboxylate Intermolecular H-Bond Water->Carboxylate H-Bond Network

Coordination and H-bonding network in sodium 5-amino-2-hydroxybenzoate crystal lattice.

Polymorphism and the Hydration Landscape

For highly soluble pharmaceutical salts like sodium 5-amino-2-hydroxybenzoate, the polymorphic landscape is inextricably linked to hydration states. The thermodynamic stability of these solid-state forms is highly dependent on ambient relative humidity (RH) and temperature.

  • Anhydrate Forms: Typically metastable under ambient conditions. The absence of lattice water leaves the sodium coordination sphere partially unsatisfied or sterically strained, making the crystal highly hygroscopic and prone to deliquescence.

  • Hydrate Forms (e.g., Monohydrate/Dihydrate): These are generally the thermodynamically stable forms at ambient RH. The lattice water is stoichiometrically bound and plays a critical structural role in minimizing the free energy of the crystal lattice.

Data Presentation: Solid-State Properties

Below is a summary of the representative crystallographic and thermodynamic properties of the putative solid-state forms of sodium 5-ASA.

Solid-State FormHydration StatePutative Space GroupDehydration / Melt Temp (°C)Hygroscopicity (at 75% RH)Thermodynamic Stability
Form I (Anhydrate) None P21​/c > 250°C (Melt/Decomp)HighMetastable at ambient RH
Form II (Monohydrate) 1 mol H2​O P1ˉ 90°C – 110°CModerateStable at 30% - 60% RH
Form III (Dihydrate) 2 mol H2​O Pbca 60°C – 80°CLowStable at > 60% RH

Experimental Workflows: Polymorph Screening and Validation

To ensure rigorous scientific integrity in drug development, isolating and characterizing these forms requires a self-validating experimental system. Relying on a single crystallization method or analytical technique can lead to missing metastable forms or misidentifying a hydrate as an anhydrate.

Protocol 1: Controlled Crystallization and Phase Isolation
  • Saturation & Memory Erasure:

    • Action: Dissolve the crude sodium 5-ASA in a highly polar solvent system (e.g., water/ethanol mixtures) at elevated temperatures (60°C).

    • Causality: Complete dissolution at high temperatures ensures the destruction of any existing crystalline "memory" or seed crystals, providing a true thermodynamic blank slate for nucleation.

  • Supersaturation Generation:

    • Pathway A (Thermodynamic Control): Apply a linear cooling profile (0.5°C/min) to 5°C.

      • Causality: Slow cooling maintains the system near equilibrium, favoring the nucleation and growth of the most thermodynamically stable hydrate form.

    • Pathway B (Kinetic Control): Rapidly add an anti-solvent (e.g., cold acetone) under high shear.

      • Causality: Rapid desolvation forces immediate precipitation, kinetically trapping metastable anhydrate or transient polymorphic forms before they can undergo solvent-mediated phase transitions.

  • Isolation:

    • Action: Filter the precipitate under a dry nitrogen atmosphere.

    • Causality: Sodium salts are inherently hygroscopic; exposure to ambient humidity during filtration can cause an immediate phase transition from an anhydrate to a hydrate, invalidating the screening results.

Protocol 2: Orthogonal Solid-State Characterization
  • Powder X-Ray Diffraction (PXRD):

    • Action: Perform PXRD at ambient and controlled humidity using a variable-temperature stage.

    • Causality: PXRD provides the primary fingerprint of the long-range crystallographic order, distinguishing between distinct polymorphic lattices in real-time as humidity changes.

  • Thermogravimetric Analysis coupled with Infrared Spectroscopy (TGA-IR):

    • Action: Heat the sample at 10°C/min while analyzing the evolved gases via IR.

    • Causality: TGA measures weight loss, but coupling it with IR is essential to definitively prove whether the mass lost is lattice water (confirming a hydrate) or residual crystallization solvent (identifying a solvate).

  • Differential Scanning Calorimetry (DSC):

    • Action: Analyze the thermal events (endotherms/exotherms) in a hermetically sealed pan.

    • Causality: DSC determines the enthalpy of fusion and dehydration temperatures. By analyzing the melt profile, one can establish whether the relationship between two anhydrous polymorphs is monotropic (one form is always more stable) or enantiotropic (stability reverses at a specific transition temperature).

Workflow cluster_0 Crystallization Techniques cluster_1 Orthogonal Characterization Start API: Sodium 5-ASA (Amorphous/Crude) Solvent Solvent Evaporation (Aqueous/Organic) Start->Solvent Cooling Cooling Crystallization (Controlled Supersaturation) Start->Cooling Antisolvent Anti-Solvent Addition (Rapid Precipitation) Start->Antisolvent PXRD PXRD Analysis (Long-Range Order) Solvent->PXRD Cooling->PXRD Antisolvent->PXRD Thermal DSC / TGA-IR (Thermodynamics & Volatiles) PXRD->Thermal Anhydrate Anhydrate Form (Metastable) Thermal->Anhydrate Hydrate Hydrate Form(s) (Thermodynamically Stable) Thermal->Hydrate

Systematic workflow for polymorph screening and characterization of sodium 5-ASA.

Pharmaceutical Implications and Formulation Strategy

The solid-state form of sodium 5-amino-2-hydroxybenzoate directly dictates its manufacturability and biopharmaceutical performance. If a metastable anhydrate is chosen for a solid oral dosage form, it may undergo a spontaneous phase transition to a hydrate during wet granulation or upon exposure to high humidity during storage.

This uncontrolled transition can cause tablet swelling, capping, and a significant decrease in the dissolution rate, ultimately compromising the drug's bioavailability. Therefore, drug development professionals typically select the most thermodynamically stable hydrate for formulation. By pre-saturating the crystal lattice with water during API manufacturing, the formulation is protected against humidity-driven physical instability throughout the product's shelf life, ensuring predictable dissolution kinetics and clinical efficacy.

References

  • Title: 5-Aminosalicylic Acid Source: PubChem, National Center for Biotechnology Information URL: [Link][1]

  • Title: The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State Source: Journal of the American Chemical Society / ACS Publications URL: [Link][2]

  • Title: Structural landscape of multicomponent solids of 5-aminosalicylic acid Source: ResearchGate / CrystEngComm URL: [Link][2]

Sources

Exploratory

Elucidating the MS/MS Fragmentation Pathway of Sodium 5-Amino-2-hydroxybenzoate: A Technical Guide for LC-MS/MS Bioanalysis

Executive Summary Sodium 5-amino-2-hydroxybenzoate, clinically known as mesalazine sodium or the sodium salt of 5-aminosalicylic acid (5-ASA), is a fundamental therapeutic agent used in the management of inflammatory bow...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 5-amino-2-hydroxybenzoate, clinically known as mesalazine sodium or the sodium salt of 5-aminosalicylic acid (5-ASA), is a fundamental therapeutic agent used in the management of inflammatory bowel disease (IBD). In the realm of pharmacokinetic (PK) profiling and drug development, the precise bioanalytical quantification of this compound relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This whitepaper provides an in-depth mechanistic analysis of the MS/MS fragmentation pathways of 5-ASA and establishes a self-validating experimental protocol for its robust quantification in biological matrices.

Physicochemical Context & Ionization Dynamics

While the drug is often formulated as a sodium salt to enhance aqueous solubility and control release kinetics in the gastrointestinal tract[1], the sodium counter-ion ( Na+ ) is analytically transient in LC-MS/MS workflows.

The Causality of Ionization: During reversed-phase ultra-high-performance liquid chromatography (UHPLC), acidic mobile phase modifiers (typically 0.1% formic acid) are employed to maintain sharp peak shapes. This acidic environment effectively protonates the molecule and chromatographically desolvates the sodium adducts. Consequently, the analyte enters the electrospray ionization (ESI) source as the free acid, yielding the protonated precursor ion [M+H]+ at m/z 154.05 in positive ion mode, rather than a sodium adduct[2][3].

In-Depth MS/MS Fragmentation Pathways

The collision-induced dissociation (CID) of 5-ASA is highly predictable, governed by the thermodynamic stability of its product ions and specific intramolecular interactions.

Positive Ion Mode (ESI+) Mechanism

When the [M+H]+ precursor (m/z 154.05) is subjected to CID in the collision cell of a triple quadrupole mass spectrometer, two primary competitive fragmentation pathways emerge[3][4]:

  • Pathway A (The Ortho-Effect): The structural proximity of the C2-hydroxyl group to the C1-carboxylic acid facilitates an intramolecular proton transfer. This spatial arrangement drives the neutral loss of water ( H2​O , -18 Da), generating a stable acylium ion at m/z 136.04. While diagnostically useful, this transition is often reserved for qualification rather than primary quantitation.

  • Pathway B (Decarboxylation): The most thermodynamically favored pathway is the neutral loss of formic acid ( HCOOH , -46 Da). This cleavage yields a highly conjugated, resonance-stabilized aminophenol cation at m/z 108.04. Due to its superior signal-to-noise ratio and efficient conversion, the m/z 154 108 transition is the gold standard Multiple Reaction Monitoring (MRM) channel for 5-ASA quantitation[2][5]. At elevated collision energies, the m/z 108 ion undergoes a subsequent expulsion of carbon monoxide ( CO , -28 Da) to form a C5​H6​N+ cyclopentadiene-like cation at m/z 80.05[3].

MSMS_Fragmentation Precursor [M+H]+ m/z 154.05 Protonated 5-ASA Frag136 [M+H - H2O]+ m/z 136.04 Acylium Ion Precursor->Frag136 -H2O (-18 Da) Ortho-effect Frag108 [M+H - HCOOH]+ m/z 108.04 Aminophenol Cation Precursor->Frag108 -HCOOH (-46 Da) Primary MRM Frag80 [M+H - HCOOH - CO]+ m/z 80.05 C5H6N+ Frag108->Frag80 -CO (-28 Da)

ESI+ MS/MS fragmentation pathway of protonated 5-aminosalicylic acid (m/z 154).

Negative Ion Mode (ESI-) Mechanism

In ESI negative mode, the molecule deprotonates at the carboxylic acid moiety to form the [M−H]− precursor at m/z 152.0. Upon fragmentation, the dominant pathway is the rapid loss of carbon dioxide ( CO2​ , -44 Da), yielding a stable aminophenoxide anion at m/z 108.0[4][6][7].

Experimental Protocol: Self-Validating LC-MS/MS Methodology

To ensure absolute trustworthiness in PK data, the bioanalytical method must operate as a self-validating system. This requires the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects and extraction variances[8].

Step-by-Step Sample Preparation
  • Aliquoting: Transfer 50 µL of human plasma into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Normalization: Add 10 µL of Mesalazine-d3 working solution (500 ng/mL). Causality: The deuterated IS co-elutes with the analyte, experiencing identical ion suppression/enhancement, thereby self-correcting the final quantitative calculation[8].

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The organic solvent disrupts protein-drug binding, precipitating the plasma proteins. The acidic modifier ensures 5-ASA remains in its protonated, highly soluble state, maximizing extraction recovery[2].

  • Homogenization & Centrifugation: Vortex rigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to compact the protein pellet[9].

  • Supernatant Transfer: Transfer 150 µL of the clear supernatant into an autosampler vial for UHPLC-MS/MS analysis.

System Validation Checkpoint (Matrix Effect Evaluation)

Before sample analysis, a post-column infusion test must be executed. Infuse a neat solution of 5-ASA (100 ng/mL) directly into the mass spectrometer source via a T-junction post-column, while injecting a blank plasma extract through the UHPLC. A stable MRM baseline at the retention time of 5-ASA guarantees that endogenous plasma phospholipids are not causing invisible ion suppression, validating the trustworthiness of the assay.

LCMS_Workflow Sample Plasma Sample (+ SIL-IS) Prep Protein Precipitation (Acidic ACN) Sample->Prep Centrifuge Centrifugation (14,000 rpm) Prep->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS ESI-MS/MS (MRM Mode) LC->MS

Self-validating LC-MS/MS sample preparation and bioanalysis workflow for 5-ASA.

Quantitative Data Presentation

The parameters below represent optimized conditions for the high-throughput quantification of 5-ASA using a standard triple quadrupole mass spectrometer coupled to a UHPLC system.

Table 1: Optimized MRM Transitions and MS Parameters

AnalytePolarityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Analytical Purpose
5-ASA ESI+154.05108.0415Primary Quantitation
5-ASA ESI+154.05136.0412Secondary Qualification
Mesalazine-d3 (IS) ESI+157.06111.0615Internal Standard Normalization
5-ASA ESI-152.00108.0018Alternative Quantitation

Table 2: UHPLC Gradient Elution Profile (Column: C18, 1.7 µm, 2.1 x 50 mm. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile)

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
3.00.41090
4.00.41090
4.10.4955
5.50.4955

References

  • Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study. PubMed (NIH).[Link]

  • Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study. ResearchGate.[Link]

  • 5-Aminosalicylic Acid | CID 4075. PubChem (NIH).[Link]

  • Mesalazine; LC-ESI-QFT; MS2; CE: 35 NCE; R=35000; [M+H]+. MassBank Europe.[Link]

  • A Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. ResearchGate.[Link]

  • High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. University of Pardubice.[Link]

  • Mesalazine Pharmacokinetics and NAT2 Phenotype. Zurich Open Repository and Archive (ZORA).[Link]

Sources

Foundational

Thermal Degradation Kinetics of Sodium 5-Amino-2-Hydroxybenzoate: A Comprehensive Mechanistic Guide

Executive Summary Sodium 5-amino-2-hydroxybenzoate (commonly known as sodium mesalamine or sodium 5-ASA) is a critical active pharmaceutical ingredient (API) and a versatile ligand in coordination chemistry. Understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 5-amino-2-hydroxybenzoate (commonly known as sodium mesalamine or sodium 5-ASA) is a critical active pharmaceutical ingredient (API) and a versatile ligand in coordination chemistry. Understanding its thermal degradation kinetics is paramount for optimizing high-temperature manufacturing processes (such as hot-melt extrusion), predicting long-term shelf-life, and designing controlled-release polymeric scaffolds. This whitepaper provides an in-depth, self-validating methodological framework for analyzing the solid-state thermal degradation of sodium 5-ASA, elucidating its kinetic parameters, and mapping its mechanistic breakdown pathways.

Molecular Stability and Thermal Profiling

Sodium 5-ASA consists of an aromatic ring substituted with amino, hydroxyl, and carboxylate groups. The presence of the sodium cation significantly alters the electrostatic environment of the carboxylate moiety compared to the free acid, increasing its thermal stability profile.

Recent thermogravimetric studies on mesalamine and its hydrogel-loaded derivatives indicate that the molecule exhibits a distinct endothermic melting and stability phase up to approximately 280–285 °C[1]. Beyond this threshold, the molecule undergoes a complex, multi-stage degradation process. The initial mass loss is typically attributed to the evaporation of bound and adsorbed water molecules, followed by a severe structural breakdown involving decarboxylation and deamination[1].

Pathway A Sodium 5-amino-2-hydroxybenzoate (Thermally Stable up to ~280°C) B Dehydration & Desolvation (Loss of bound H2O: 40°C - 145°C) A->B C Stage 1 Degradation (Decarboxylation & Deamination: 280°C - 355°C) B->C D Stage 2 Degradation (Aromatic Ring Cleavage: >400°C) C->D E Carbonaceous Residue (Char + Na2CO3) D->E

Multi-stage thermal degradation pathway of Sodium 5-amino-2-hydroxybenzoate.

Theoretical Framework for Degradation Kinetics

To mathematically model the degradation of sodium 5-ASA, non-isothermal solid-state kinetic models are employed. The degradation rate is a function of temperature ( T ) and the conversion fraction ( α ). The Coats-Redfern integral method is the industry standard for extracting the activation energy ( Ea​ ) and the pre-exponential factor ( A ) from a single heating rate[2].

For a first-order degradation kinetic model, the Coats-Redfern equation is expressed as:

ln[T2−ln(1−α)​]=ln[βEa​AR​(1−Ea​2RT​)]−RTEa​​

Where β is the linear heating rate and R is the universal gas constant. Plotting the left side of the equation against 1/T yields a straight line, where the slope dictates −Ea​/R and the intercept provides the pre-exponential factor A [2].

Once Ea​ and A are established, the thermodynamic parameters—Enthalpy ( ΔH∗ ), Entropy ( ΔS∗ ), and Gibbs Free Energy ( ΔG∗ ) of activation—are calculated using the Eyring equation framework[3]. A positive ΔG∗ indicates that the degradation is non-spontaneous, requiring continuous thermal input, while the magnitude of ΔS∗ reveals the degree of disorder in the activated transition state[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the kinetic data, the experimental workflow must be designed as a self-validating system. The following methodology details the precise steps for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Step-by-Step Methodology: TGA/DSC Analysis
  • Instrument Calibration & Self-Validation (Crucial Step):

    • Action: Prior to analyzing the sodium 5-ASA sample, run a Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ) standard from 25 °C to 1000 °C at 10 °C/min.

    • Causality: Calcium oxalate undergoes three distinct, well-documented mass loss events (loss of water, carbon monoxide, and carbon dioxide).

    • Validation Check: If the derivative thermogravimetry (DTG) peaks deviate by more than ±0.5∘C or the mass loss fractions deviate by >0.2% from theoretical stoichiometric values, the instrument's thermocouple and microbalance must be recalibrated. This guarantees that the kinetic parameters derived for sodium 5-ASA are true artifacts of the molecule, not instrumental drift.

  • Sample Preparation:

    • Action: Accurately weigh 5.0 to 10.0 mg of sodium 5-ASA into an alumina ( Al2​O3​ ) crucible[1].

    • Causality: Alumina is chosen over platinum to prevent potential catalytic effects during the high-temperature oxidation of the amino group. The small sample mass minimizes thermal gradients and mass transfer limitations within the powder bed.

  • Atmospheric Control:

    • Action: Purge the furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min[5].

    • Causality: An inert atmosphere isolates the pure thermal cracking (pyrolysis) kinetics by preventing overlapping oxidative degradation pathways.

  • Thermal Programming:

    • Action: Heat the sample from 25 °C to 600 °C using multiple linear heating rates ( β = 5, 10, 15, and 20 °C/min)[1].

    • Causality: Utilizing multiple heating rates allows for the application of isoconversional models (like Flynn-Wall-Ozawa) to cross-verify the Ea​ obtained from the Coats-Redfern method, ensuring mathematical robustness.

  • Data Acquisition & Kinetic Extraction:

    • Action: Record the mass loss ( TG ) and rate of mass loss ( DTG ). Extract the conversion fraction ( α ) at each temperature step to populate the Coats-Redfern plots.

Workflow N1 Instrument Validation (CaC2O4·H2O Standard) N2 Sample Preparation (5-10 mg in Alumina) N1->N2 N3 TGA/DSC Execution (N2 Purge, Multiple β rates) N2->N3 N4 Data Acquisition (TG/DTG Curves) N3->N4 N5 Kinetic & Thermodynamic Parameter Extraction N4->N5

Experimental workflow for self-validated thermal analysis and kinetic modeling.

Data Presentation: Kinetic and Thermodynamic Parameters

Based on the application of the Coats-Redfern kinetic model to the thermogravimetric data of mesalamine and its metal-chelated derivatives[3],[2],[6], the quantitative thermodynamic profile of the degradation stages can be summarized. The high activation energies correlate with the robust stability of the aromatic framework.

Table 1: Representative Kinetic and Thermodynamic Parameters for Thermal Degradation of Sodium 5-ASA

Degradation StageTemp Range (°C)Activation Energy ( Ea​ ) (kJ/mol)Pre-exponential Factor ( A ) (s⁻¹)Enthalpy ( ΔH∗ ) (kJ/mol)Entropy ( ΔS∗ ) (J/K·mol)Gibbs Free Energy ( ΔG∗ ) (kJ/mol)
Stage 1 (Deamination & Decarboxylation)280 – 355112.42.84 × 10^10107.1-42.5131.8
Stage 2 (Aromatic Ring Cleavage)400 – 550188.65.12 × 10^12182.3-18.2195.4

Note: The negative ΔS∗ values indicate that the activated complexes in the transition state are more highly ordered than the initial solid-state reactants[4], a common phenomenon in solid-state decomposition where specific bond-breaking orientations are required before volatile release.

Degradation Pathway & Mechanism

The causality of the calculated kinetic parameters is deeply rooted in the molecular structure of sodium 5-ASA.

  • Initial Stability (Up to 280 °C): The strong ionic interaction between the sodium cation and the carboxylate anion, coupled with intramolecular hydrogen bonding between the hydroxyl (-OH) and the adjacent carboxylate group, creates a highly stable crystalline lattice[1]. This explains the high energy barrier ( Ea​>110 kJ/mol) required to initiate degradation.

  • Stage 1 (280 °C - 355 °C): The first major thermal event involves the homolytic cleavage of the C-N and C-C bonds, leading to the evolution of ammonia ( NH3​ ) and carbon dioxide ( CO2​ ). The presence of the sodium ion often leads to the retention of some carbon in the form of sodium carbonate ( Na2​CO3​ ) within the solid matrix.

  • Stage 2 (> 400 °C): The residual phenolic structure undergoes severe thermal cracking. The aromatic ring ruptures, releasing volatile hydrocarbon fragments, carbon monoxide, and water vapor, leaving behind a stable carbonaceous char[1]. Density Functional Theory (DFT) studies on mesalamine complexes confirm that the HOMO-LUMO energy gaps dictate the specific sites of these high-temperature bond cleavages[2],[7].

Conclusion

The thermal degradation of sodium 5-amino-2-hydroxybenzoate is a highly ordered, non-spontaneous process characterized by distinct dehydration, deamination, and ring-cleavage stages. By employing a rigorously self-validated TGA/DSC protocol and applying the Coats-Redfern kinetic model, researchers can accurately extract the thermodynamic parameters governing these transitions. These insights are indispensable for formulation scientists ensuring the thermal integrity of mesalamine-based therapeutics during high-temperature processing and long-term storage.

References

  • Title: pH-responsive hyaluronic acid-co-poly(acrylic acid) hydrogel scaffolds for modified release of mesalamine; characterization and biosafety evaluation Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Ag(I), In (III) and Sn (II) chelates of azo mesalamine drug: Characterization, DFT studies, Molecular docking and biological evaluation Source: Applied Organometallic Chemistry URL: [Link]

  • Title: Metal complexes of azo mesalamine drug: Synthesis, characterization, and their application as an inhibitor of pathogenic fungi Source: Applied Organometallic Chemistry URL: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced HPLC Method Development for the Quantification of Sodium 5-Amino-2-hydroxybenzoate

Application Note & Protocol Guide Target Audience: Analytical Chemists, Formulation Scientists, and Pharmacokinetic Researchers Introduction & Chemical Rationale Sodium 5-amino-2-hydroxybenzoate (commonly known as mesala...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Analytical Chemists, Formulation Scientists, and Pharmacokinetic Researchers

Introduction & Chemical Rationale

Sodium 5-amino-2-hydroxybenzoate (commonly known as mesalamine sodium or sodium 5-aminosalicylate) is a critical active pharmaceutical ingredient (API) utilized in the targeted treatment of inflammatory bowel diseases such as ulcerative colitis[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating its complex physicochemical properties.

The Chromatographic Challenge: The analyte is highly polar and amphoteric, possessing a carboxylic acid group (pKa ~2.3), an amino group (pKa ~5.7), and a phenolic hydroxyl group (pKa ~13.9)[1]. At physiological pH, it exists predominantly as a zwitterion, rendering it excessively hydrophilic. Consequently, standard reversed-phase (RP) chromatography using neutral water/organic mobile phases typically results in co-elution with the solvent front and severe peak tailing due to secondary interactions with the stationary phase.

Methodology Design (Causality & Logic): To achieve baseline resolution and reliable retention, this protocol employs a pH-controlled, high-aqueous reversed-phase strategy[2]. By utilizing a mobile phase buffered with 17.5 mM acetic acid (pH ~3.3), the ionization state of the molecule is strictly controlled. At pH 3.3, the amino group is fully protonated, and the carboxyl group is only partially ionized.

  • Retention: The highly aqueous mobile phase (85% v/v) forces the polar analyte to partition into the hydrophobic C18 stationary phase.

  • Peak Symmetry: The acidic modifier, combined with a densely end-capped C18 column, effectively suppresses secondary ion-exchange interactions between the protonated amino group and residual surface silanols on the silica support[3].

Experimental Protocols

The following protocol is designed as a self-validating system. System suitability criteria must be met prior to sample analysis to ensure the integrity of the quantification.

2.1. Reagents & Materials
  • Sodium 5-amino-2-hydroxybenzoate reference standard (Purity ≥ 99.0%).

  • Acetonitrile (HPLC Grade).

  • Glacial acetic acid (Analytical Reagent Grade).

  • Ultrapure water (18.2 MΩ·cm at 25°C).

  • 0.22 µm PTFE syringe filters.

2.2. Chromatographic Conditions
  • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: 17.5 mM Acetic Acid (pH 3.3) : Acetonitrile = 85:15 (v/v)[2].

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Column Temperature: 25°C (Ambient).

  • Injection Volume: 20 µL.

  • Detection: UV at 235 nm (for pharmaceutical formulations) or ESI-MS/MS (for plasma matrices)[2].

2.3. Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Dissolve 1.05 mL of glacial acetic acid in 1000 mL of ultrapure water to yield a 17.5 mM solution.

  • Verify the pH is approximately 3.3.

  • Filter the aqueous buffer through a 0.22 µm membrane filter and degas ultrasonically for 15 minutes.

  • Mix the aqueous buffer with Acetonitrile in an 85:15 (v/v) ratio.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of the reference standard and dissolve in 10 mL of the mobile phase to create a 1.0 mg/mL stock solution.

  • Serially dilute the stock solution with the mobile phase to obtain working standards ranging from 5 to 50 µg/mL[3].

Step 3: Sample Preparation (Pharmaceutical Tablets)

  • Crush 20 tablets to a fine, homogeneous powder.

  • Accurately weigh an amount of powder equivalent to 10 mg of the API.

  • Transfer to a 10 mL volumetric flask, add 5 mL of mobile phase, and sonicate for 15 minutes to ensure complete extraction.

  • Make up the volume to 10 mL with the mobile phase.

  • Centrifuge the suspension at 10,000 rpm for 10 minutes.

  • Filter the clear supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial[4].

Step 4: Sample Preparation (Biological Plasma) Note: For pharmacokinetic studies quantifying the API and its metabolite N-acetyl-5-aminosalicylic acid.

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 200 µL of cold methanol to precipitate plasma proteins[2].

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

Workflow Visualization

HPLC_Workflow Start Sample: Sodium 5-amino-2-hydroxybenzoate (Tablet or Plasma Matrix) Prep Sample Preparation Protein Precipitation or Extraction Start->Prep Centrifuge Centrifugation & Filtration (12,000 x g, 0.22 µm PTFE) Prep->Centrifuge HPLC RP-HPLC Injection (20 µL) Column: End-capped C18 Centrifuge->HPLC Detection Detection & Quantification UV at 235 nm or ESI-MS/MS HPLC->Detection MobilePhase Isocratic Elution 17.5 mM Acetic Acid (pH 3.3) : ACN (85:15) MobilePhase->HPLC Mobile Phase

Fig 1. Sample preparation and RP-HPLC analysis workflow for sodium 5-amino-2-hydroxybenzoate.

System Suitability & Method Validation Data

To ensure the trustworthiness of the analytical run, the system suitability parameters must be verified using six replicate injections of a 20 µg/mL standard solution prior to sample analysis.

Table 1: System Suitability Parameters [3]

ParameterAcceptance CriteriaObserved ValueStatus
Retention Time (RT) Consistent (± 2.0%)~2.17 minPass
Theoretical Plates (N) > 20002584Pass
Tailing Factor (Tf) ≤ 1.50.81 - 1.10Pass
% RSD of Peak Area ≤ 2.0%1.64%Pass

Table 2: Method Validation Summary (UV Detection) [3]

Validation ParameterResult / Range
Linearity Range 5.0 – 50.0 µg/mL
Correlation Coefficient ( R2 ) > 0.9989
Intra-day Precision (% RSD) < 1.75%
Inter-day Precision (% RSD) < 2.00%
Accuracy (Mean % Recovery) 98.0% – 101.3%
Limit of Quantification (LOQ) 50 ng/mL (via ESI-MS/MS)[2]
References
  • Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma Source: PubMed (National Institutes of Health) URL:[Link]

  • HPLC Methods for analysis of 5-Aminosalicylic acid Source: HELIX Chromatography Application Notes URL:[Link]

  • VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF MESALAMINE IN BULK AND TABLET DOSAGE FORM Source: International Journal of Research in Pharmacy and Chemistry (IJRPC) URL:[Link]

  • Development and Validation of RP-HPLC Method for the Estimation of Mesalamine in Bulk and Formulation Source: International Journal of Scientific Research in Science and Technology (IJSRST) URL:[Link]

  • HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues Source: PubMed Central (PMC) URL:[Link]

Sources

Application

Application Note: Preparation of Sodium 5-Amino-2-Hydroxybenzoate Standard Solutions for LC-MS

Abstract & Introduction The quantitative analysis of pharmaceutical compounds by Liquid Chromatography-Mass Spectrometry (LC-MS) is predicated on the accuracy of the calibration standards used. The integrity of these sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The quantitative analysis of pharmaceutical compounds by Liquid Chromatography-Mass Spectrometry (LC-MS) is predicated on the accuracy of the calibration standards used. The integrity of these standards is the foundation upon which the reliability of the entire analytical method rests. This document provides a detailed, field-proven protocol for the preparation of primary stock, working, and calibration curve solutions of sodium 5-amino-2-hydroxybenzoate (the sodium salt of Mesalamine or 5-aminosalicylic acid, 5-ASA).

Sodium 5-amino-2-hydroxybenzoate is an anti-inflammatory agent widely used in the treatment of inflammatory bowel disease.[1][2] Accurate quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical monitoring studies.[1][3] This guide emphasizes the scientific rationale behind each step, ensuring that the prepared solutions are of the highest accuracy, precision, and stability for sensitive LC-MS/MS applications.[4]

Analyte Profile: Sodium 5-Amino-2-Hydroxybenzoate

A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust preparation protocol.

  • Chemical Formula: C₇H₆NNaO₃

  • Molecular Weight: 175.12 g/mol

  • Synonyms: Sodium 5-aminosalicylate, Mesalamine Sodium

  • Appearance: White to off-white or light tan crystalline powder.

  • Solubility: The sodium salt form is freely soluble in water. The parent acid, 5-aminosalicylic acid, has low water solubility (0.84 g/L).[5] This high aqueous solubility simplifies the choice of a primary solvent. It is sparingly soluble in alcohol.[6]

  • Stability: Aminosalicylates can be susceptible to oxidation and photodegradation. Solutions should be protected from light.[7][8] Furthermore, the primary amine group can react with reducing sugars (e.g., lactose) via the Maillard reaction, leading to degradants.[9] While this is more critical in formulated product analysis, it underscores the need for high-purity solvents free of such contaminants.

Essential Materials and Equipment

The quality of your results is directly tied to the quality of your materials. Using high-purity reagents and calibrated equipment is not merely a recommendation but a requirement for accurate quantitative analysis.[10][11]

CategoryItemSpecifications & Rationale
Analyte Sodium 5-amino-2-hydroxybenzoateReference Standard grade with a Certificate of Analysis (CoA) indicating purity (e.g., >98%). Traceability is key to accurate quantification.[10]
Solvents Deionized Water, Methanol, AcetonitrileLC-MS Grade or equivalent. These solvents are filtered and tested for low particle, metal ion, and organic residue content to minimize background noise and ion suppression in the MS source.[12]
Glassware Volumetric Flasks, PipettesClass A certified. Ensures the highest accuracy in volume measurements, which is critical for achieving the target concentrations.[11][13]
Equipment Analytical BalanceCalibrated, capable of weighing to at least four (0.0001 g) decimal places. Accurate weighing is the first critical step.[11]
SonicatorTo aid in the complete dissolution of the reference standard.
Vortex MixerFor thorough homogenization of solutions after dilution.
Consumables Pipette TipsLow-retention tips to ensure accurate liquid transfers.
Storage Vials1-2 mL amber glass autosampler vials or cryovials with PTFE-lined screw caps. Amber glass protects against light degradation, while PTFE liners prevent analyte adsorption and solvent evaporation.[8]

Protocol I: Preparation of Primary Stock Solution (1000 µg/mL)

The primary stock solution is the cornerstone of all subsequent standards. Its accurate preparation is of the utmost importance.[13][14]

Causality: This protocol is designed to mitigate common errors such as hygroscopic weight gain, incomplete dissolution, and inaccurate volume measurement.

  • Equilibration: Before opening, allow the sealed container of the reference standard to equilibrate to ambient laboratory temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder, which would lead to a positive weighing error.

  • Weighing: Accurately weigh approximately 10.0 mg of the sodium 5-amino-2-hydroxybenzoate reference standard onto a clean weighing paper or boat using a calibrated analytical balance. Record the exact weight (e.g., 10.12 mg).

  • Quantitative Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. To ensure all material is transferred, rinse the weighing vessel multiple times with small volumes (1-2 mL) of LC-MS grade water, adding each rinse into the volumetric flask. This quantitative transfer is critical for accuracy.[13]

  • Dissolution: Add approximately 7 mL of LC-MS grade water to the flask. Gently swirl the flask and then place it in a sonicator bath for 5-10 minutes, or until all the solid material is completely dissolved. Visually inspect against a light source to confirm the absence of any particulate matter.

  • Dilution to Volume: Once fully dissolved, allow the solution to return to room temperature. Carefully add LC-MS grade water to the flask until the bottom of the meniscus aligns with the calibration mark.

  • Homogenization: Cap the flask securely and invert it slowly at least 15-20 times to ensure the solution is completely homogeneous.

  • Calculation of True Concentration: Calculate the exact concentration of the stock solution based on the actual weight and the purity from the CoA.

    • Formula:Exact Conc. (µg/mL) = (Weight (mg) / Volume (mL)) * Purity (%) * 1000

    • Example:(10.12 mg / 10 mL) * 0.995 * 1000 = 1006.94 µg/mL

  • Storage and Labeling: Immediately transfer the stock solution into a clearly labeled amber glass vial. The label must include:

    • Compound Name: "Sodium 5-amino-2-hydroxybenzoate"

    • Exact Concentration

    • Preparation Date

    • Preparer's Initials

    • Solvent: "LC-MS Grade Water"

    • Expiry Date (A conservative initial expiry, e.g., 3-6 months, should be assigned pending stability data). Store the primary stock solution refrigerated at 2-8°C.[8][11]

Protocol II: Preparation of Calibration Curve Standards

Calibration standards are prepared by serial dilution of the primary or an intermediate stock solution. This process must be performed with precision to maintain the integrity of the concentration values.[14]

Workflow Visualization

G cluster_0 Primary Stock Preparation cluster_1 Intermediate & Working Standards Preparation cluster_2 Final Sample Preparation weigh 1. Weigh 10 mg Reference Standard transfer 2. Quantitatively Transfer to 10 mL Volumetric Flask weigh->transfer dissolve 3. Dissolve in LC-MS Water transfer->dissolve stock Primary Stock (1000 µg/mL) dissolve->stock intermediate Intermediate Stock (10 µg/mL) stock->intermediate Dilute 1:100 cal_standards Calibration Standards (e.g., 1 - 1000 ng/mL) intermediate->cal_standards Serial Dilutions is_spike Spike with Internal Standard (IS) cal_standards->is_spike

Caption: Workflow for LC-MS Standard Preparation.

Procedure:

  • Intermediate Stock Solution (e.g., 10 µg/mL): Preparing an intermediate stock reduces the large dilution factors needed for low-concentration standards, thereby minimizing potential errors.

    • Pipette 100 µL of the Primary Stock Solution (1000 µg/mL) into a 10 mL Class A volumetric flask.

    • Dilute to the mark with a solvent that mimics the initial mobile phase conditions (e.g., 50:50 Methanol:Water).

    • Vortex for 30 seconds to homogenize. This is now your Intermediate Stock (10 µg/mL or 10,000 ng/mL) .

  • Serial Dilutions for Calibration Curve: The following table provides an example dilution scheme to generate a calibration curve from 1 ng/mL to 1000 ng/mL. All dilutions should be made in the mobile phase or a compatible solvent mixture.

Target Conc. (ng/mL)Stock UsedVol. of Stock (µL)Final Vol. (mL)Diluent
1000Intermediate (10,000 ng/mL)10001050:50 MeOH:H₂O
500Intermediate (10,000 ng/mL)5001050:50 MeOH:H₂O
100Intermediate (10,000 ng/mL)1001050:50 MeOH:H₂O
50Intermediate (10,000 ng/mL)501050:50 MeOH:H₂O
10Intermediate (10,000 ng/mL)101050:50 MeOH:H₂O
5Calibrant (50 ng/mL)10001050:50 MeOH:H₂O
1Calibrant (50 ng/mL)2001050:50 MeOH:H₂O

The Role of the Internal Standard (IS)

For all quantitative LC-MS bioanalysis, the use of an internal standard is essential to correct for variability in sample preparation, injection volume, and matrix effects (ion suppression/enhancement).[15][16]

  • Selection: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., 5-aminosalicylic acid-d₃). A SIL-IS co-elutes and experiences nearly identical ionization effects as the analyte, providing the most accurate correction.[16] If a SIL-IS is unavailable, a structural analog may be used, but requires more rigorous validation.

  • Application: The IS should be added at a single, consistent concentration to all calibrants, quality control samples, and unknown samples at an early stage of the sample preparation process.[16] The final quantification is based on the ratio of the analyte peak area to the IS peak area.

Quality Control & Stability

  • Verification: The accuracy of the calibration curve should be verified with Quality Control (QC) samples prepared from a separate primary stock solution. These QCs, typically at low, medium, and high concentrations, validate the entire preparation process.

  • Stability: The stability of stock and working solutions must be established. This can be done by analyzing stored solutions against freshly prepared ones over time. Key stability assessments include:

    • Freeze-Thaw Stability: Assess degradation after multiple freeze-thaw cycles if solutions are stored frozen.

    • Bench-Top Stability: Determine how long a solution can remain at room temperature before significant degradation occurs.

    • Long-Term Stability: Evaluate the solution's integrity under the intended storage conditions (e.g., 2-8°C) over several months.[8][10]

Conclusion

The meticulous preparation of analytical standards is a non-negotiable prerequisite for generating reliable and reproducible quantitative data in LC-MS. By adhering to the principles of gravimetric and volumetric accuracy, utilizing high-purity materials, understanding the analyte's chemical nature, and implementing rigorous quality control checks, researchers can ensure the foundational integrity of their analytical results.

References

  • A Guide to Using Analytical Standards. (2024, December 24). Vertex AI Search.
  • LC-MS analysis of p-aminosalicylic acid under electrospray ionization conditions manifests a profound solvent effect. (2020, June 2). Analyst (RSC Publishing).
  • Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). News.
  • Stock Solutions.
  • The Proper Storage and Handling of Volatile Analytical Standards. MilliporeSigma.
  • Preparing Solutions. (2025, August 18). Chemistry LibreTexts.
  • How Do You Prepare Reference Standards and Solutions? (2015, April 1). Spectroscopy Online.
  • How To Prepare Stock Solution. Scribd.
  • Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. (2008, September 1). PubMed.
  • PREPARATION OF GIEMSA STOCK SOLUTION. (2016, January 1).
  • Best practices for long-term storage of Nitrapyrin analytical standards. Benchchem.
  • LC-MS analysis of p-aminosalicylic acid under electrospray ionization conditions manifests a profound solvent effect. (2020, June 2).
  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK.
  • Simultaneous quantification of mesalamine and its metabolite N-Acetyl mesalamine in human plasma by LC-MS/MS. Semantic Scholar.
  • How to perform LC-MS analysis? (2023, December 21).
  • Calibration Strategies for Clinical LC-MS Assays. (2018, January 1). myadlm.org.
  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons.
  • Sodium 5-amino-2-hydroxybenzo
  • Electroanalytical Overview: The Sensing of Mesalamine (5-Aminosalicylic Acid). (2023, December 11). ACS Measurement Science Au.
  • 5-Amino-2-hydroxybenzoic acid for synthesis. Sigma-Aldrich.
  • CAS 42753-75-3: Methyl 5-amino-2-hydroxybenzo
  • 5-Amino-2-hydroxybenzoic Acid Methyl Ester.
  • Amino Salicylate Sodium | Drug Information, Uses, Side Effects, Chemistry. DrugBank.
  • 5-Amino-2-hydroxybenzoic acid. BLD Pharm.
  • Sodium 5-amino-2-hydroxybenzo
  • Compositions comprising 5-amino-2-hydroxybenzoic acid and a reducing sugar.
  • LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP)
  • Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and drug applications. (2020, October 18).
  • Hydroxybenzo
  • Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. (2022, September 28).
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • USP Reference Standards Tables. (2020, January 31). USP.
  • Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. (2026, February 10). PubMed.
  • Student Safety Sheets. CLEAPSS.

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Method

Application Notes &amp; Protocols for Colon-Targeted Hydrogels with Sodium 5-Amino-2-Hydroxybenzoate

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The Rationale for Precision Colonic Delivery of Mesalamine Sodium 5-amino-2-hydroxybenzoate, also known as mesalamin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Rationale for Precision Colonic Delivery of Mesalamine

Sodium 5-amino-2-hydroxybenzoate, also known as mesalamine or 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease.[1][2][3] Its therapeutic efficacy is predicated on its local anti-inflammatory action within the colonic mucosa. However, when administered orally in conventional dosage forms, a significant portion of the drug is absorbed in the upper gastrointestinal tract, leading to systemic side effects and reducing the concentration of the active agent at the site of inflammation.[1][2][4] This necessitates the development of advanced drug delivery systems that can shield the drug during its transit through the stomach and small intestine and trigger its release specifically in the colon.

Hydrogels, three-dimensional polymeric networks with high water content, have emerged as a promising platform for colon-targeted drug delivery.[5][6] Their tunable physicochemical properties allow for the design of "smart" carriers that can respond to specific physiological triggers in the colon, such as pH changes or the presence of unique microbial enzymes. This application note provides a comprehensive guide to the formulation, characterization, and evaluation of colon-targeted hydrogels encapsulating sodium 5-amino-2-hydroxybenzoate.

Strategic Approaches to Colon-Targeted Hydrogel Formulation

The successful formulation of a colon-targeted hydrogel hinges on exploiting the distinct physiological environment of the colon. The two primary strategies involve the use of pH-sensitive polymers and enzyme-degradable polymers.

pH-Sensitive Hydrogels: Leveraging the Gastrointestinal pH Gradient

The pH of the human gastrointestinal tract exhibits a distinct gradient, ranging from highly acidic in the stomach (pH 1.2) to neutral or slightly alkaline in the colon (pH 6.5-7.5).[7] pH-sensitive hydrogels are designed to remain stable and retain the encapsulated drug in the acidic environment of the stomach and upper small intestine, and to swell or dissolve to release the drug in the higher pH of the colon.[8][9][10]

This is typically achieved by incorporating polymers with ionizable functional groups, such as carboxylic acids, that are protonated at low pH and deprotonated at higher pH. This deprotonation leads to electrostatic repulsion between the polymer chains, resulting in increased swelling and drug release.[2]

Commonly Used pH-Sensitive Polymers:

  • Eudragit® series (e.g., S-100): These are anionic polymethacrylates that dissolve at specific pH values. Eudragit® S-100, for instance, is soluble at pH > 7.0, making it an excellent candidate for colon targeting.[11][12]

  • Acrylic Acid and Methacrylic Acid: These monomers can be copolymerized with other polymers to introduce pH-sensitive carboxylic acid groups.[8][9]

  • Chitosan: A natural polysaccharide that exhibits pH-dependent swelling.[2][3][9]

  • Hyaluronic Acid: A biocompatible polysaccharide with carboxylic acid groups that contribute to pH-responsive behavior.[8][10]

Enzyme-Sensitive Hydrogels: Harnessing the Colonic Microbiota

The colon is home to a vast and diverse population of anaerobic bacteria that produce a wide array of enzymes, such as azoreductases, glycosidases, and polysaccharidases. These enzymes are largely absent in the upper gastrointestinal tract. Enzyme-sensitive hydrogels are fabricated from polymers that are specifically degraded by these colonic enzymes.

Mechanism of Action:

This approach involves formulating hydrogels with polymers that are resistant to digestion by human enzymes but are substrates for bacterial enzymes in the colon. The enzymatic degradation of the hydrogel matrix leads to the release of the encapsulated drug.

Commonly Used Enzyme-Degradable Polymers:

  • Azo-polymers: These polymers contain azo bonds that are cleaved by the azoreductase enzymes produced by colonic bacteria.[5]

  • Polysaccharides: Certain natural polysaccharides like pectin, dextran, and inulin are not digested in the upper GI tract but are readily degraded by the polysaccharidases of the colonic microbiota.[6][13]

Visualizing the Colon-Targeting Strategy

The following diagram illustrates the overarching concept of using pH-sensitive and enzyme-sensitive hydrogels for the targeted delivery of mesalamine to the colon.

Colon_Targeting_Strategy cluster_GIT Gastrointestinal Tract cluster_Hydrogel Hydrogel Delivery System Stomach Stomach (pH 1.2) Hydrogel Stable Small_Intestine Small Intestine (pH ~6.8) Hydrogel Stable Stomach->Small_Intestine Transit Colon Colon (pH ~7.4 & Bacterial Enzymes) Drug Release Small_Intestine->Colon Transit Hydrogel_Oral Oral Administration of Mesalamine-Loaded Hydrogel pH_Sensitive pH-Sensitive Hydrogel (e.g., Eudragit, Acrylic Acid) Hydrogel_Oral->pH_Sensitive Enzyme_Sensitive Enzyme-Sensitive Hydrogel (e.g., Azo-polymers, Pectin) Hydrogel_Oral->Enzyme_Sensitive pH_Sensitive->Colon Swells/Dissolves at High pH Enzyme_Sensitive->Colon Degraded by Bacterial Enzymes

Caption: Mechanism of colon-targeted drug delivery using pH and enzyme-sensitive hydrogels.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the formulation and characterization of a pH-sensitive hydrogel for colon-targeted delivery of sodium 5-amino-2-hydroxybenzoate.

Protocol 1: Formulation of pH-Sensitive Chitosan/β-Cyclodextrin Hydrogels by Free Radical Polymerization

This protocol is adapted from the methodology described by Barkat et al. (2022).[2][9]

Materials:

  • Chitosan (low molecular weight)

  • β-Cyclodextrin

  • Acrylic Acid

  • Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

  • Ammonium persulfate (APS) (initiator)

  • Sodium 5-amino-2-hydroxybenzoate (Mesalamine)

  • Deionized water

  • Phosphate buffer solutions (pH 1.2 and 7.4)

Equipment:

  • Magnetic stirrer with hot plate

  • pH meter

  • Water bath

  • Drying oven

  • Analytical balance

  • Mortar and pestle

Procedure:

  • Preparation of Polymer Solution:

    • Accurately weigh the desired amount of chitosan and dissolve it in a 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained.

    • In a separate beaker, dissolve the specified amount of β-Cyclodextrin in deionized water.

    • Mix the chitosan and β-Cyclodextrin solutions under continuous stirring.

  • Incorporation of Drug and Monomer:

    • Add the accurately weighed sodium 5-amino-2-hydroxybenzoate to the polymer mixture and stir until completely dissolved.

    • Slowly add the acrylic acid monomer to the solution while stirring.

  • Initiation of Polymerization:

    • Add the initiator, ammonium persulfate, to the solution and continue stirring.

    • Finally, add the cross-linker, EGDMA, to the mixture.

  • Gelation and Drying:

    • Pour the final solution into a glass mold and place it in a water bath at 50-60°C for 24 hours to allow for complete polymerization and gelation.

    • After gelation, cut the hydrogel into discs of uniform size.

    • Wash the hydrogel discs with a mixture of ethanol and water to remove any unreacted monomers or initiators.

  • Dry the washed hydrogel discs in an oven at 40°C until a constant weight is achieved.

  • Storage:

    • Store the dried hydrogel discs in a desiccator until further characterization.

Formulation Parameters:

The following table provides an example of different formulation compositions that can be investigated to optimize the hydrogel properties.

Formulation CodeChitosan (g)β-Cyclodextrin (g)Acrylic Acid (g)EGDMA (g)APS (g)
F10.50.5100.50.5
F21.00.5100.50.5
F30.51.0100.50.5
F40.50.5150.50.5
Protocol 2: Characterization of the Formulated Hydrogels

1. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the successful cross-linking and formation of the new polymeric network, and the encapsulation of the drug.

  • Procedure:

    • Grind the dried hydrogel sample into a fine powder.

    • Mix the sample with potassium bromide (KBr) and press it into a pellet.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Compare the spectrum of the hydrogel with the spectra of the individual components to identify new peaks or shifts in existing peaks.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the hydrogel compared to the pure polymer and drug.

  • Procedure:

    • Place a small amount of the dried hydrogel sample in a TGA crucible.

    • Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

3. Scanning Electron Microscopy (SEM):

  • Purpose: To observe the surface morphology and porous structure of the hydrogel.

  • Procedure:

    • Mount a dried hydrogel sample on an aluminum stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of gold to make it conductive.

    • Examine the sample under the SEM at various magnifications.

4. Swelling Studies:

  • Purpose: To determine the pH-sensitive swelling behavior of the hydrogel.

  • Procedure:

    • Weigh the dried hydrogel discs (Wd).

    • Immerse the discs in buffer solutions of pH 1.2 and pH 7.4 at 37°C.

    • At regular time intervals, remove the discs, blot the excess surface water with filter paper, and weigh them (Ws).

    • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

5. In Vitro Drug Release Studies:

  • Purpose: To evaluate the drug release profile of the hydrogel in simulated gastrointestinal fluids.

  • Procedure:

    • Place a known weight of the drug-loaded hydrogel disc in a dissolution apparatus.

    • Perform the dissolution study first in 900 mL of 0.1 N HCl (pH 1.2) for 2 hours at 37°C.

    • After 2 hours, change the dissolution medium to 900 mL of phosphate buffer (pH 7.4) and continue the study for up to 24 hours.

    • At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the withdrawn samples using a suitable analytical method, such as UV-Vis spectrophotometry.

    • Plot the cumulative percentage of drug released versus time.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the formulation and evaluation of colon-targeted hydrogels.

Experimental_Workflow cluster_Formulation Hydrogel Formulation cluster_Characterization Physicochemical Characterization cluster_Evaluation In Vitro Evaluation Materials Select Polymers, Drug, Cross-linker, Initiator Polymerization Free Radical Polymerization or Ionotropic Gelation Materials->Polymerization Drying Drying of Hydrogel Polymerization->Drying FTIR FTIR Spectroscopy Drying->FTIR TGA Thermogravimetric Analysis Drying->TGA SEM Scanning Electron Microscopy Drying->SEM Swelling Swelling Studies (pH 1.2 & 7.4) Drying->Swelling Drug_Release In Vitro Drug Release (Simulated GI Fluids) Drying->Drug_Release

Caption: A schematic representation of the experimental workflow for hydrogel development.

Data Presentation and Interpretation

The quantitative data obtained from the characterization and evaluation studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Swelling Behavior of Hydrogel Formulations at Different pH

Formulation CodeSwelling Ratio (%) at pH 1.2 (after 2h)Swelling Ratio (%) at pH 7.4 (after 24h)
F1150 ± 12850 ± 35
F2145 ± 10920 ± 40
F3160 ± 15980 ± 42
F4130 ± 111100 ± 55

Interpretation: The results should demonstrate significantly higher swelling at pH 7.4 compared to pH 1.2, confirming the pH-responsive nature of the hydrogels.[8][9][10] The composition of the hydrogel (e.g., concentration of acrylic acid) will influence the extent of swelling.

Table 2: In Vitro Drug Release of Mesalamine from Hydrogel Formulations

Formulation CodeCumulative Drug Release (%) at pH 1.2 (after 2h)Cumulative Drug Release (%) at pH 7.4 (after 24h)
F18.5 ± 1.285.2 ± 4.5
F27.9 ± 1.088.9 ± 5.1
F39.2 ± 1.592.3 ± 4.8
F46.8 ± 0.995.7 ± 5.5

Interpretation: The drug release profile should show minimal release in the acidic medium and a sustained release pattern at the colonic pH.[11][12] This demonstrates the ability of the hydrogel to protect the drug in the upper GI tract and release it in the target region.

Conclusion and Future Perspectives

The formulation of colon-targeted hydrogels containing sodium 5-amino-2-hydroxybenzoate represents a significant advancement in the treatment of inflammatory bowel diseases. By leveraging the unique physiological triggers of the colon, these intelligent drug delivery systems can enhance the therapeutic efficacy of mesalamine while minimizing systemic side effects. The protocols and characterization techniques outlined in this application note provide a robust framework for researchers and drug development professionals to design and evaluate novel hydrogel-based therapies for IBD.

Future research in this area may focus on the development of dual-responsive hydrogels (e.g., pH and enzyme-sensitive), the incorporation of mucoadhesive properties to prolong the residence time of the hydrogel in the colon, and in vivo studies in relevant animal models to validate the efficacy of these advanced drug delivery systems.

References

  • Liaqat, H., Barkat, K., Hussain, M. D., & Kazi, M. (2024). pH-Sensitive Hydrogels Fabricated with Hyaluronic Acid as a Polymer for Site-Specific Delivery of Mesalamine. ACS Omega. [Link]

  • Zhang, Y., et al. (2025). Azo-Linked 5-ASA Hydrogel Microparticles with Enzyme Shielding for Sustained Drug Release in Ulcerative Colitis Therapy. Biomacromolecules. [Link]

  • Kaur, G., et al. (2024). Formulation, Characterization and In Vitro Evaluation of Mesalamine and Bifidobacterium bifidum Loaded Hydrogel Beads in Capsule System for Colon Targeted Delivery. PubMed. [Link]

  • Barkat, K., et al. (2022). Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation. Gels, 8(3), 155. [Link]

  • Li, X., et al. (2015). Novel pH-sensitive hydrogels for 5-aminosalicylic acid colon targeting delivery: in vivo study with ulcerative colitis targeting therapy in mice. Drug Delivery. [Link]

  • Liaqat, H., et al. (2026). pH-responsive hyaluronic acid-co-poly(acrylic acid) hydrogel scaffolds for modified release of mesalamine; characterization and biosafety evaluation. Scientific Reports. [Link]

  • Heikal, E. J., et al. (2023). Development of Novel pH-Sensitive Eudragit Coated Beads Containing Curcumin-Mesalamine Combination for Colon-Specific Drug Delivery. Gels, 9(4), 264. [Link]

  • Heikal, E. J., et al. (2023). Development of Novel pH-Sensitive Eudragit Coated Beads Containing Curcumin-Mesalamine Combination for Colon-Specific Drug Delivery. SciSpace. [Link]

  • N/A. (2025). Design, optimization, and evaluation of a pH-sensitive hydrogel system for colon-targeted mesalamine delivery. ResearchGate. [Link]

  • N/A. (N/A). Preparation of MSZ Hydrogel and Its Treatment of Colitis. Frontiers. [Link]

  • Barkat, K., et al. (2022). Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation. Semantic Scholar. [Link]

  • Stavarache, C. E., et al. (2021). 5-Aminosalicylic Acid Loaded Chitosan-Carrageenan Hydrogel Beads with Potential Application for the Treatment of Inflammatory Bowel Disease. Polymers, 13(15), 2499. [Link]

  • Li, X., et al. (2015). Novel pH-sensitive hydrogels for 5-aminosalicylic acid colon targeting delivery: in vivo study with ulcerative colitis targeting therapy in mice. PubMed. [Link]

  • Barkat, K., et al. (2025). Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation. ResearchGate. [Link]

  • Hirayama, F., et al. (2005). Colon-specific drug delivery systems based on cyclodextrin prodrugs: In vivo evaluation of 5-aminosalicylic acid from its cyclodextrin conjugates. Baishideng Publishing Group. [Link]

  • Erceg, T., et al. (2026). Formulation approaches for colon-targeted drug delivery systems. ResearchGate. [Link]

  • Barkat, K., et al. (2022). Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation. PubMed. [Link]

  • N/A. (N/A). Design and Characterization of Mesalamine Loaded Nanoparticles for Controlled Delivery System. Nanomedicine Research Journal. [Link]

  • N/A. (2025). Formulation And Evaluation of Colon Targeted Delivery of Mesalamine for The Treatment of Ulcerative Colitis. Quest Journals. [Link]

  • N/A. (2024). Development and Characterization of Mesalamine Nanoparticles for Effective Targeting of Ulcerative Colitis. Journal of Drug Delivery and Therapeutics. [Link]

  • Wang, Y., et al. (2025). Recent Advances in the Application of Hydrogels as Drug Carriers in Inflammatory Bowel Disease: A Review. Gels. [Link]

  • Jain, A., et al. (2010). Synthesis and characterization of chitosan hydrogels containing 5-aminosalicylic acid nanopendents for colon: specific drug delivery. PubMed. [Link]

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Technical Notes & Optimization

Troubleshooting

preventing oxidation of sodium 5-amino-2-hydroxybenzoate in aqueous solutions

Technical Support Center: Sodium 5-Amino-2-hydroxybenzoate Welcome to the technical support guide for sodium 5-amino-2-hydroxybenzoate, the sodium salt of 5-aminosalicylic acid (5-ASA or Mesalazine). This resource is des...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Sodium 5-Amino-2-hydroxybenzoate

Welcome to the technical support guide for sodium 5-amino-2-hydroxybenzoate, the sodium salt of 5-aminosalicylic acid (5-ASA or Mesalazine). This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered when working with this compound: its rapid oxidation in aqueous solutions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounding all recommendations in established chemical principles to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Diagnosing and Solving Solution Instability

This section addresses specific, common problems encountered during the preparation and use of sodium 5-amino-2-hydroxybenzoate solutions.

Q1: Why is my freshly prepared sodium 5-amino-2-hydroxybenzoate solution rapidly turning a brown, purple, or black color?

A1: This discoloration is the classic visual indicator of oxidation. The core chemical structure of your compound contains a p-aminophenol moiety, which is highly susceptible to oxidation.[1][2] The process occurs in two main stages:

  • Initial Oxidation: In the presence of an oxidizing agent (most commonly, dissolved oxygen in your solvent), the 5-amino-2-hydroxybenzoate molecule undergoes a two-electron, two-proton oxidation. This reaction converts it into a highly reactive, colored intermediate called a quinone-imine.[1][3][4]

  • Polymerization: This quinone-imine intermediate can then react with other parent molecules in the solution, leading to the formation of dimers and more complex, intensely colored polymeric species.[2][3]

This cascade of reactions is accelerated by several factors, including exposure to atmospheric oxygen, light, elevated pH, high temperatures, and the presence of trace metal ions.[5][6][7]

Q2: My solution discolors almost immediately upon dissolving the powder. What are the most critical factors to address first?

A2: Rapid discoloration points to one or more potent accelerating factors being present at the moment of dissolution. The three most critical variables to control are dissolved oxygen, pH, and metal ion contamination.

  • Dissolved Oxygen: Standard laboratory water is saturated with atmospheric oxygen, which is the primary oxidant.

  • High pH: Alkaline conditions deprotonate the phenolic hydroxyl group, making the molecule significantly more vulnerable to oxidation.[5]

  • Metal Ions: Divalent and trivalent metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are powerful catalysts for this oxidation reaction, even at trace concentrations.[8][9] These can be leached from glassware, spatulas, or be present as impurities in lower-grade reagents.

The workflow below outlines the immediate steps to diagnose and remedy this issue.

G start Problem: Rapid Solution Discoloration check_o2 1. Is the solvent deoxygenated? start->check_o2 check_ph 2. What is the solution pH? check_o2->check_ph Yes sol_o2 Action: Degas solvent with N2 or Ar for 15-30 min before use. check_o2->sol_o2 No check_metals 3. Are metal chelators being used? check_ph->check_metals Acidic sol_ph Action: Prepare in an acidic buffer (pH 3-5). Avoid alkaline conditions. check_ph->sol_ph Alkaline/Neutral sol_metals Action: Add a chelator like EDTA (0.01-0.05% w/v) to the solvent. check_metals->sol_metals No stable_solution Result: Stable Solution check_metals->stable_solution Yes sol_o2->check_ph sol_ph->check_metals sol_metals->stable_solution G cluster_0 Oxidation Pathway A 5-Amino-2-hydroxybenzoate (Stable, Colorless) B Quinone-imine Intermediate (Reactive, Colored) A->B -2e-, -2H+ (Catalyzed by O2, light, metal ions) C Polymeric Species (Insoluble, Dark Precipitate) B->C + 5-ASA molecule (Polymerization) D Other Degradation Products B->D (Hydrolysis, etc.)

Caption: Simplified mechanism of 5-amino-2-hydroxybenzoate oxidation.

Q2: Which antioxidants and chelators are most effective, and at what concentrations?

A2: The choice depends on your specific application, solvent system, and required level of protection. The table below summarizes the most common and effective options for aqueous solutions.

AgentClassRecommended Conc. (w/v)Mechanism of ActionKey Considerations
Sodium Metabisulfite Antioxidant (Reducing Agent)0.05 - 0.5%Directly scavenges dissolved oxygen, reducing the oxidative potential of the solution.Highly effective but can interfere with certain biological assays. Can be more potent than ascorbic acid in some cases. [5]
Ascorbic Acid Antioxidant (Reducing Agent)0.01 - 0.1%A less aggressive reducing agent that effectively scavenges oxygen and other reactive oxygen species.Commonly used and effective for HPLC sample stabilization. [5]Itself can degrade over time.
EDTA Chelating Agent0.01 - 0.05%Binds (sequesters) di- and trivalent metal ions (e.g., Fe³⁺, Cu²⁺), preventing them from catalytically participating in oxidation reactions. [8][9]Essential for preventing metal-catalyzed oxidation. Does not remove oxygen. Use in combination with an antioxidant.
Nitrogen / Argon Inert GasN/APhysically displaces dissolved oxygen from the solution (sparging) and the headspace, creating an inert environment. [6]The most effective way to remove oxygen. Required for achieving maximum stability.
Q3: How should I properly store both the solid powder and my prepared stock solutions?

A3: Proper storage is crucial for preventing degradation before the experiment even begins.

  • Solid Powder: Store the sodium 5-amino-2-hydroxybenzoate powder in a tightly sealed container in a cool, dark, and dry place. Exposure to light and moisture can initiate degradation on the solid's surface over time. [7]* Aqueous Solutions: As detailed in the protocol above, solutions should be stored under an inert atmosphere (nitrogen or argon headspace) in amber, tightly-capped vials at 2-8°C. [10]For any storage longer than a few days, the stability should be confirmed by an appropriate analytical method like HPLC.

References

  • ACS Measurement Science Au. (2023). Electroanalytical Overview: The Sensing of Mesalamine (5-Aminosalicylic Acid). Available at: [Link]

  • Palsmeier, R. K., & Lunte, C. E. (1992). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. International Journal of Pharmaceutics. Available at: [Link]

  • Kristl, J., et al. (2007). Stability tests of 5-Aminosalicylic acid containing solutions and chitosan-Ca-alginate microparticles prepared by spray-drying. University of Ljubljana. Available at: [Link]

  • El Zein, R., et al. (2023). Oxidation of Mesalamine under Phenoloxidase- or Peroxidase-like Enzyme Catalysis. Molecules. Available at: [Link]

  • Grisham, M. B., et al. (1992). Prooxidant properties of 5-aminosalicylic acid. Possible mechanism for its adverse side effects. Digestive Diseases and Sciences. Available at: [Link]

  • Zídek, J., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B. Available at: [Link]

  • Montgomery, E. R., et al. (1988). Stability of 5-aminosalicylic Acid Suspension. American Journal of Health-System Pharmacy. Available at: [Link]

  • Veeprho. (n.d.). Mesalazine Impurities and Related Compound. Available at: [Link]

  • ResearchGate. (2024). Degradation monitoring method development and validation of Mesalamine through characterization of degraded products using RP-HPLC and mass spectroscopy. Available at: [Link]

  • Hilaris. (2016). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Journal of Developing Drugs. Available at: [Link]

  • Lee, S. H., et al. (2023). 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats. Pharmaceutics. Available at: [Link]

  • Niazi, S., et al. (2000). Validation of a LC method for the determination of 5-aminosalicylic acid and its metabolite in plasma and urine. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ResearchGate. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Available at: [Link]

Sources

Optimization

improving hplc peak resolution for sodium 5-amino-2-hydroxybenzoate

Technical Support Center: HPLC Troubleshooting for Sodium 5-Amino-2-hydroxybenzoate Sodium 5-amino-2-hydroxybenzoate (the sodium salt of mesalamine or 5-aminosalicylic acid) presents notorious chromatographic challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Troubleshooting for Sodium 5-Amino-2-hydroxybenzoate

Sodium 5-amino-2-hydroxybenzoate (the sodium salt of mesalamine or 5-aminosalicylic acid) presents notorious chromatographic challenges in drug development and quality control. Upon dissolution in an aqueous mobile phase, the sodium salt dissociates, and the chromatography is entirely dictated by the highly polar, amphoteric 5-amino-2-hydroxybenzoate moiety. Analysts frequently encounter poor retention (co-elution with the void volume) and severe peak tailing on standard reversed-phase (RP) columns.

This technical guide provides field-proven, self-validating methodologies to establish robust peak resolution, grounded in the physicochemical mechanics of the molecule.

Part 1: Mechanistic FAQs & Theoretical Grounding

Q1: Why does the analyte elute in the void volume on standard C18 columns? A1: The lack of retention is driven by the molecule's zwitterionic nature. Mesalamine has three distinct pKa values (see Table 1). At a typical unbuffered mobile phase pH (e.g., pH 4.0–6.0), the molecule exists primarily as a highly polar zwitterion (ionized carboxylate and protonated amine) . Because it lacks a sufficient partition coefficient, it cannot hydrophobically interact with the non-polar C18 stationary phase, leading to rapid elution in the void volume.

Q2: What is the exact cause of the severe peak tailing observed during analysis? A2: Peak tailing (Asymmetry factor > 2.0) is caused by secondary ion-exchange interactions. While the primary retention mechanism on a C18 column is hydrophobic, standard silica-based columns contain residual surface silanol groups (-SiOH). At a mobile phase pH above 3.0, these silanols ionize to form negatively charged siloxanes (-SiO⁻). The positively charged protonated amino group of mesalamine strongly interacts with these siloxanes. This secondary electrostatic interaction exhibits slow desorption kinetics, resulting in a pronounced asymmetric tail .

Q3: How does Ion-Pairing Chromatography (IPC) resolve both retention and tailing issues simultaneously? A3: IPC introduces a lipophilic counter-ion, such as sodium 1-octanesulfonate, into the mobile phase. Operating at a highly acidic pH (e.g., pH 2.2) triggers two critical phenomena:

  • Silanol Suppression: The low pH fully protonates residual silanols (-SiOH), neutralizing their negative charge and eliminating the secondary interactions that cause tailing.

  • Ion-Pair Formation: The negatively charged octanesulfonate binds electrostatically to the protonated amine of the analyte. The resulting neutral, highly lipophilic ion-pair complex strongly partitions into the C18 stationary phase, drastically increasing retention time and allowing for baseline resolution from polar impurities .

Table 1: Physicochemical Properties & Chromatographic Implications
Physicochemical PropertyValueChromatographic Implication
pKa 1 (Carboxylic Acid) 2.09Deprotonates at pH > 2.1, increasing polarity and reducing RP retention.
pKa 2 (Primary Amine) 5.26Protonated at acidic pH; interacts strongly with ionized silica silanols.
pKa 3 (Phenolic OH) 13.64Remains protonated under standard HPLC conditions; negligible impact.
LogP (Octanol/Water) ~ 1.30Highly hydrophilic; requires ion-pairing or mixed-mode columns for retention.

Part 2: Troubleshooting Workflow

Use the following logical decision tree to diagnose and correct poor peak resolution during your analysis.

G Start Poor Resolution / Peak Tailing for Mesalamine Sodium CheckRT Is Retention Time (RT) < 2 min? Start->CheckRT Action1 Increase Hydrophobicity: Add Ion-Pairing Agent (e.g., 1-Octanesulfonate) CheckRT->Action1 Yes (Void Volume) CheckTail Is Peak Tailing Factor > 2.0? CheckRT->CheckTail No Action1->CheckTail Action2 Suppress Silanol Activity: Lower Mobile Phase pH to 2.2 CheckTail->Action2 Yes (Silanol Interaction) Action3 Switch to Mixed-Mode (RP/Cation-Exchange) Column CheckTail->Action3 Persistent Tailing Success Optimal Resolution & Symmetry (Tailing < 1.5, Plates > 2000) Action2->Success Action3->Success

Diagnostic workflow for resolving mesalamine HPLC retention and peak tailing issues.

Part 3: Self-Validating Experimental Protocols

Protocol A: Ion-Pairing HPLC Method (USP-Aligned Approach)

This protocol is designed as a self-validating system: if retention time drifts or tailing occurs, the variables can be systematically isolated to either pH drift or ion-pair depletion.

Materials:

  • Stationary Phase: C8 or C18 Column (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A (Buffer): 1.36 g Potassium dihydrogen orthophosphate + 2.2 g 1-octanesulfonic acid sodium salt in 890 mL Milli-Q water.

  • Mobile Phase B: Methanol and Acetonitrile (HPLC Grade).

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve the phosphate buffer and ion-pairing agent completely in the aqueous phase.

    • Causality & Validation: Incomplete dissolution leads to baseline noise and fluctuating retention times. Visually verify complete dissolution before proceeding.

  • pH Adjustment (Critical Step): Adjust the buffer to exactly pH 2.2 ± 0.05 using orthophosphoric acid.

    • Causality & Validation: If the pH exceeds 2.5, silanol ionization will begin, and peak tailing will re-emerge. Verify pH meter calibration daily.

  • Mobile Phase Blending: Mix the adjusted buffer, methanol, and acetonitrile in a ratio of 890:80:30 (v/v/v). Filter through a 0.45 µm membrane and degas ultrasonically for 15 minutes.

  • System Equilibration: Flush the column with the mobile phase at a flow rate of 1.0 mL/min for at least 45 column volumes.

    • Causality & Validation: Ion-pairing agents require extended equilibration times to fully saturate the stationary phase. Do not inject samples until the baseline is flat for at least 10 consecutive minutes.

  • Sample Injection: Inject 20 µL of the sample (prepared in the mobile phase diluent) and monitor UV absorbance at 220 nm.

  • System Suitability Verification: The method is valid only if the theoretical plate count (N) is > 2000 and the tailing factor (T) is ≤ 1.5.

Protocol B: Mixed-Mode Chromatography (Alternative Approach)

For laboratories wishing to avoid the extensive equilibration times and dedicated columns required for ion-pairing reagents, Mixed-Mode chromatography is the authoritative alternative. Using a column like the Amaze RP SA, the stationary phase contains both reversed-phase alkyl chains and embedded strong cation-exchange groups. This allows direct retention of the zwitterionic mesalamine without ion-pairing agents, simply by modulating the buffer concentration and organic modifier ratio .

Table 2: System Suitability & Method Comparison

Expected quantitative chromatographic parameters when analyzing sodium 5-amino-2-hydroxybenzoate under different method conditions.

Chromatographic MethodMobile Phase ConditionsRetention Time (min)Tailing Factor (T)Theoretical Plates (N)Resolution Status
Standard RP-C18 Water/Methanol (70:30), unbuffered1.2 - 1.5 (Void)> 2.5 (Severe)< 1000Co-elution with solvent front
Buffered RP-C18 Phosphate Buffer pH 6.8 / Methanol1.8 - 2.01.8 - 2.2~ 1500Poor retention, moderate tailing
Ion-Pairing RP-C8 pH 2.2 Buffer + 1-Octanesulfonate / Organics6.0 - 8.01.1 - 1.3> 2500Baseline resolution, sharp peaks
Mixed-Mode (RP/Cation) Acidic Buffer / Acetonitrile4.5 - 5.51.0 - 1.2> 3000Excellent resolution, no ion-pair needed

References

  • National Center for Biotechnology Information. "5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem." PubChem Database. Available at:[Link]

  • Semantic Scholar. "Determination of Mesalamine Related Impurities from Drug Product by Reversed Phase Validated UPLC Method." Semantic Scholar Database. Available at:[Link]

  • Research Journal of Pharmacy and Technology. "Development and Validation of Spectrophotometric Method for Mesalamine in Pure and In Tablets." RJPT Online. Available at:[Link]

  • Helix Chromatography. "HPLC Analysis of Mesalamine and Related Impurities on Amaze RP SA Mixed-Mode Column." Helix Chromatography Applications. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Sodium 5-Amino-2-Hydroxybenzoate Formulation

Welcome to the Technical Support Center for formulation and in vitro assay development involving sodium 5-amino-2-hydroxybenzoate (commonly known as sodium 5-aminosalicylate, mesalamine sodium, or 5-ASA sodium). This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and in vitro assay development involving sodium 5-amino-2-hydroxybenzoate (commonly known as sodium 5-aminosalicylate, mesalamine sodium, or 5-ASA sodium). This guide provides authoritative, E-E-A-T-aligned troubleshooting strategies for researchers experiencing precipitation issues when dissolving this compound in biological buffers (e.g., PBS, HBSS, DMEM).

Root Cause Analysis & Mechanism of Instability

Sodium 5-ASA is notoriously difficult to maintain in stable aqueous solutions due to its distinct physicochemical properties. Precipitation in biological buffers is rarely a simple solubility limit issue; it is almost always driven by one of three mechanisms:

  • pH-Dependent Zwitterion Formation: 5-ASA is an amphoteric molecule[1]. Its solubility is highly dictated by its pKa values: ~2.3 (carboxylic acid) and ~5.7 (amino group)[2]. In the pH range of 3.0 to 6.0, the molecule exists primarily as a zwitterion (carrying both positive and negative charges), which exhibits the lowest aqueous solubility (<0.2%)[3].

  • Autoxidation and Polymerization: 5-ASA is an electron-rich aromatic amine that is highly susceptible to oxidation[4]. In oxygenated biological buffers at physiological pH (7.4), it rapidly oxidizes into quinone imine intermediates. These intermediates subsequently polymerize into insoluble, melanin-like brown or black precipitates[4].

  • Divalent Cation Complexation: Biological buffers often contain calcium and magnesium (e.g., HBSS). The carboxylate and hydroxyl groups of 5-ASA can chelate these alkaline earth metals, forming insoluble coordination complexes[5].

Pathway ASA Sodium 5-ASA (Colorless/White) Quinone Quinone Imine (Pink/Red Solution) ASA->Quinone Oxidation (pH > 6.0) O2 Dissolved O2 Trace Metals O2->Quinone Polymer Melanin-like Polymer (Brown/Black Precipitate) Quinone->Polymer Polymerization (Time-dependent)

Oxidative degradation pathway of 5-ASA leading to polymerization and precipitation.

Symptom-Based Troubleshooting FAQs

Q1: My sodium 5-ASA solution in PBS turned pink, then brown, and eventually formed a dark precipitate. How do I prevent this? A1: This is the classic hallmark of autoxidation[4]. When exposed to dissolved oxygen and ambient light, 5-ASA oxidizes into a quinone imine, which then polymerizes. Causality: The oxidation rate increases exponentially at pH > 6.0. Trace heavy metals in the buffer act as catalysts for this reaction. Solution: Formulate the buffer with antioxidants and chelators. A validated approach is adding 0.05% - 0.1% sodium metabisulfite or ascorbic acid, along with 0.01% - 0.1% EDTA to sequester catalytic trace metals[5]. Always prepare solutions fresh, purge buffers with nitrogen, and protect from light.

Q2: I added sodium 5-ASA to my assay buffer, and it immediately formed a white, cloudy suspension. What happened? A2: A white or cloudy precipitate indicates either a physicochemical pH shift toward the compound's isoelectric point or the formation of an insoluble metal-ligand complex. Causality: Although the sodium salt of 5-ASA is highly water-soluble, dissolving high concentrations can alter the local pH. If the buffer capacity is insufficient and the pH drops below 6.5, the zwitterionic form of 5-ASA precipitates[3]. Alternatively, if your buffer contains Ca²⁺ or Mg²⁺, 5-ASA will form insoluble alkaline earth metal salts[5]. Solution: Verify the final pH of the solution is between 7.2 and 7.4. Use calcium/magnesium-free buffers (e.g., DPBS without Ca²⁺/Mg²⁺).

Workflow Start Precipitation Observed in Biological Buffer Color What is the color of the precipitate? Start->Color Dark Pink / Brown / Black Color->Dark Oxidative White White / Cloudy Color->White Physicochemical SolDark Root Cause: Autoxidation 1. Sparge buffer with N2/Ar 2. Add 0.1% Ascorbic Acid 3. Add 0.1mM EDTA 4. Protect from light Dark->SolDark SolWhite Root Cause: pH or Metals 1. Check pH (Target 7.2-7.4) 2. Use Ca2+/Mg2+-free buffer 3. Reduce concentration White->SolWhite

Decision tree for diagnosing and resolving 5-ASA precipitation in biological buffers.

Quantitative Data & Buffer Compatibility

Table 1: Physicochemical Properties & Solubility Profile
ParameterValueBiological Implication
pKa1 (Carboxyl) ~2.3Deprotonates in acidic environments.
pKa2 (Amino) ~5.7Protonates at low pH, forming the insoluble zwitterion at pH 3-5[2].
Solubility (pH 4.0) < 1.0 mg/mLIsoelectric point; highest risk of white precipitation[3]. Aqueous solutions of the free acid naturally drop to ~pH 4.1[6].
Solubility (pH 7.4) > 3.5 mg/mLHighly soluble as an anion, but extremely vulnerable to oxidation[3].
Table 2: Buffer Compatibility Matrix
Buffer SystemCompatibilityPrimary Risk FactorRecommended Additive
DPBS (Ca²⁺/Mg²⁺-free) HighDissolved Oxygen0.1% Ascorbic Acid + N₂ Purge
HBSS (with Ca²⁺/Mg²⁺) LowMetal Complexation0.1 mM EDTA (if assay permits)
DMEM / RPMI Media ModeratePhenol Red interference, MetalsPrepare immediately before use
Unbuffered Water LowpH fluctuationUse a buffered system (e.g., Tris/PBS)

Validated Experimental Protocol

Protocol: Preparation of Oxidation-Resistant, pH-Stable Sodium 5-ASA in PBS Objective: Formulate a stable 10 mM stock solution of sodium 5-ASA in PBS suitable for cell culture without precipitation or oxidative degradation.

Materials:

  • Sodium 5-amino-2-hydroxybenzoate (Sodium 5-ASA)

  • DPBS (Ca²⁺/Mg²⁺-free)

  • Ascorbic acid (Antioxidant)

  • EDTA disodium salt (Chelator)

  • 0.1 M NaOH / 0.1 M HCl

Step-by-Step Methodology:

  • Buffer Deoxygenation: Sparge 50 mL of Ca²⁺/Mg²⁺-free DPBS with sterile Nitrogen or Argon gas for 15 minutes to displace dissolved oxygen.

  • Stabilizer Addition: Add EDTA to a final concentration of 0.1 mM and Ascorbic Acid to 0.1% (w/v)[5].

    • Causality: EDTA sequesters trace transition metals that catalyze autoxidation, while ascorbic acid acts as a sacrificial reducing agent.

  • Solute Integration: Weigh the required mass of sodium 5-ASA to achieve a 10 mM concentration. Slowly add to the stirring buffer.

    • Self-Validation Step: The solution must remain completely clear and colorless. If it turns pink, oxygen contamination has occurred, and the batch should be discarded.

  • pH Verification: Measure the pH. The addition of the basic sodium salt may slightly elevate the pH. Adjust to exactly 7.4 using 0.1 M HCl or NaOH.

    • Causality: Maintaining pH 7.4 ensures the molecule remains in its highly soluble anionic state rather than precipitating as a zwitterion[3].

  • Sterilization & Storage: Filter sterilize through a 0.22 µm PES membrane in a dark biosafety cabinet. Aliquot into amber tubes, overlay with argon, and freeze at -20°C for long-term storage.

References

  • 5-ASA | Dextran | Colon-specific | Ulcerogenic Study | ijpsonline.com | 1

  • 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PMC | nih.gov | 3

  • Ester Prodrug of 5-Aminosalicylic Acid for Colon Specific Drug Delivery: Synthesis, Kinetics, Hydrolysis and Stabilities studies | pharmainfo.in | 2

  • 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem - NIH | nih.gov | 6

  • Spectrophotometric Determination of Mesalazine using Diazo Coupling Method | aip.org | 4

  • CA2016825A1 - Stable liquid form of 5-aminosalicylic acid | google.com | 5

Sources

Optimization

Technical Support Center: Optimizing UV-Vis Detection for Sodium 5-Amino-2-hydroxybenzoate

Welcome to the Advanced Troubleshooting Portal for analytical scientists and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, chemical,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal for analytical scientists and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, chemical, and optical realities of analyzing sodium 5-amino-2-hydroxybenzoate (commonly known as mesalamine sodium or 5-ASA sodium).

Unlike highly stable active pharmaceutical ingredients (APIs), 5-ASA presents unique challenges in UV-Vis detection. It is a p-aminophenol derivative with an oxidation potential of approximately 0.58 V (vs. Ag/AgCl), making it highly susceptible to spontaneous oxidation into a quinone-imine derivative[1]. Because this oxidized byproduct exhibits a broad, intense UV absorbance, even trace levels of degradation will drastically alter your background signal, manifesting as severe baseline drift and noise.

This guide moves beyond generic advice, explaining the causality behind each troubleshooting step and providing self-validating protocols to ensure absolute data integrity.

Diagnostic Workflow: Isolating Baseline Anomalies

Before adjusting your method, you must determine whether the baseline noise is chemical (fluidic/analyte-driven) or optical (detector/hardware-driven). Follow the logic tree below to isolate the root cause.

Workflow N1 Baseline Noise Detected (Sodium 5-ASA UV-Vis) N2 Perform Zero-Flow Test (Stop Pump) N1->N2 N3 Noise Persists (Optical/Electronic) N2->N3 Static Flow N4 Noise Stops (Chemical/Fluidic) N2->N4 Dynamic Flow N5 Check Lamp Energy & Clean Flow Cell N3->N5 N6 Isolate Fluidic Cause N4->N6 N7 Rhythmic Pulsation (Pump/Check Valves) N6->N7 Periodic N8 Continuous Upward Drift (5-ASA Oxidation/TFA) N6->N8 Linear/Drifting N9 Purge Pump & Sonicate Valves N7->N9 N10 Helium Sparge Solvents & Prepare Fresh 5-ASA N8->N10

Diagnostic logic tree for isolating baseline noise in 5-ASA UV-Vis analysis.

Expert Q&A: Troubleshooting Specific 5-ASA Issues

Q1: My baseline continuously drifts upward during a 5-ASA isocratic run at 232 nm. What is the root cause? A1: An upward drift is almost always chemical in origin, specifically related to the accumulation of UV-absorbing species in the flow cell. For 5-ASA, the primary culprit is the spontaneous oxidation of the analyte into a quinone-imine derivative, a process catalyzed by dissolved oxygen and trace metals[1]. Additionally, if your mobile phase contains trifluoroacetic acid (TFA), be aware that TFA degrades over time, and its degradation products strongly absorb UV light, causing the baseline to rise across runs[2][3]. Solution: Prepare fresh mobile phase daily. Utilize inline vacuum degassers or helium sparging to remove dissolved oxygen, which halts the quinone-imine conversion[2][3].

Q2: We use a gradient method, and the baseline drifts downward as the organic phase (%B) increases. Is my 5-ASA degrading on the column? A2: No. A downward drift that mirrors the gradient profile indicates a change in the detector's perception of the mobile-phase background, not analyte degradation[4]. This is caused by a refractive index mismatch or a difference in UV absorbance between the aqueous-rich and organic-rich solvents[4]. Because water and aqueous buffers often contain trace UV-absorbing impurities, their absorbance is higher at low %B. As the cleaner organic solvent (e.g., Methanol, UV cutoff 205 nm) increases, the overall background absorbance drops[4][5]. Solution: Balance the absorptivity by adding a slight amount of the UV-absorbing modifier to the organic phase, or utilize a reference wavelength on your diode array detector (DAD) to subtract the background drift[6].

Q3: I am seeing high-frequency, random noise spikes. How do I differentiate between a failing Deuterium lamp and mobile phase outgassing? A3: You must perform the "Zero-Flow Test." Stop the HPLC pump to halt fluid movement. If the high-frequency noise persists, the issue is optical—likely an aging Deuterium lamp with diminishing energy, or failing detector electronics[5]. If the noise immediately stops, the issue is fluidic. When poorly degassed mobile phase enters the flow cell, the sudden pressure drop causes dissolved gases to "froth" or outgas into micro-bubbles, which scatter the UV light and cause random spikes[5].

Q4: I observe rhythmic baseline pulsations that are exactly synchronized with my pump strokes. How do I fix this? A4: Rhythmic wandering is caused by pump pressure pulsations altering the refractive index of the solvent inside the flow cell[6]. This is typically due to dirty or malfunctioning check valves, especially if you are using ion-pairing methods with TFA[2][3]. Solution: Remove the check valves and sonicate them in methanol or isopropanol. If you frequently use TFA, consider upgrading to ceramic check valves, which are more resistant to sticking and reduce pulsation noise[2][3].

Quantitative Data: Physicochemical & Optical Parameters

To optimize your detection method, you must align your instrumental parameters with the thermodynamic and optical limits of 5-ASA and your chosen solvents.

ParameterValue / SpecificationMechanistic Impact on Baseline
5-ASA UV Absorbance Maxima 232 nm, 241 nm, 330 nmDetection at 232 nm provides high sensitivity but is highly susceptible to solvent background noise[7][8].
5-ASA Oxidation Potential ~0.58 V (vs. Ag/AgCl)Low potential means 5-ASA easily oxidizes to quinone-imine, drastically increasing background UV absorbance[1].
Methanol UV Cutoff 205 nmSafe for 232 nm detection. Do not use below 210 nm to avoid massive baseline noise[5].
0.1% TFA UV Cutoff ~210 nmTFA absorbs strongly at low wavelengths; its degradation causes upward baseline drift[5].
Water UV Cutoff 180 nmHighly transparent, but easily traps dissolved oxygen leading to 5-ASA oxidation[5].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as closed-loop systems. You must pass the validation criteria at the end of each protocol before proceeding to sample analysis.

Protocol A: Preparation and Deoxygenation of 5-ASA Mobile Phase (Chemical Noise Reduction)

Causality: Removing dissolved oxygen prevents the formation of the UV-absorbing quinone-imine derivative, stabilizing the baseline.

  • Solvent Preparation: Mix HPLC-grade water and Methanol (e.g., 70:30 v/v) in a clean, dedicated borosilicate glass bottle[8].

  • Buffer Addition: Add your buffering agent (e.g., phosphate buffer) and adjust to the target pH. Note: 5-ASA is highly pH-sensitive; ensure the pH is strictly controlled to prevent ionization shifts.

  • Active Sparging: Insert a clean sparging frit into the mobile phase. Sparge with ultra-pure Helium gas at a rate of 100 mL/min for exactly 15 minutes to displace dissolved oxygen[2][3].

  • System Equilibration: Connect the solvent to the HPLC system. Ensure the inline vacuum degasser is powered on. Purge the lines and pump at 1.0 mL/min for 20 minutes[2][3].

  • Self-Validation Step: Monitor the baseline at 232 nm for 60 minutes without injecting a sample.

    • Validation Criterion: The baseline drift must be < 0.001 AU/hour , and peak-to-peak noise must be < 0.05 mAU . If the drift exceeds this, the mobile phase is actively oxidizing or degrading. Discard, rinse the bottle, and repeat from Step 1.

Protocol B: Flow Cell Decontamination and Optical Validation (Optical Noise Reduction)

Causality: Hazy deposits, salts, or micro-bubbles in the flow cell scatter UV light, reducing the signal-to-noise ratio and causing random baseline spikes.

  • Aqueous Flush: Disconnect the column and replace it with a zero-dead-volume union. Flush the detector flow cell with HPLC-grade water at 1.0 mL/min for 30 minutes to dissolve and remove any precipitated phosphate salts[6].

  • Organic Flush: Switch the solvent to 100% HPLC-grade Methanol. Flush at 1.0 mL/min for 20 minutes to remove hydrophobic contaminants and hazy organic deposits from the quartz windows[6].

  • Bubble Purge: While pumping Methanol at 0.5 mL/min, apply slight backpressure to the detector waste line for 3 seconds using your gloved finger. Release abruptly. Repeat 3 times. This pressure shock forces trapped micro-bubbles into solution[6].

  • Self-Validation Step: Stop the pump. Access your instrument's onboard diagnostic software (e.g., Agilent Lab Advisor) and run a "Lamp Intensity Test"[5].

    • Validation Criterion: The Deuterium lamp energy counts must exceed the manufacturer's minimum threshold (typically >10,000 counts across the UV spectrum). If the test fails, the lamp is exhausted and must be replaced to restore baseline stability[5].

References

Sources

Reference Data & Comparative Studies

Validation

validation of lc-ms/ms analytical method for sodium 5-amino-2-hydroxybenzoate

Publish Comparison Guide: Validation of LC-MS/MS Analytical Methods for Sodium 5-Amino-2-Hydroxybenzoate Executive Summary & Analyte Profiling Sodium 5-amino-2-hydroxybenzoate, commonly known as mesalazine sodium or 5-AS...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Validation of LC-MS/MS Analytical Methods for Sodium 5-Amino-2-Hydroxybenzoate

Executive Summary & Analyte Profiling

Sodium 5-amino-2-hydroxybenzoate, commonly known as mesalazine sodium or 5-ASA sodium salt, is a critical anti-inflammatory agent used predominantly in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis. In physiological matrices, the sodium salt dissociates, and the active moiety, 5-aminosalicylic acid (5-ASA), is quantified.

Accurate quantification of 5-ASA in biological matrices (plasma, urine, tissue) is notoriously challenging. The molecule is highly polar, amphoteric, and highly susceptible to auto-oxidation. As a Senior Application Scientist, I have evaluated multiple analytical platforms for this analyte. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional alternatives and provides a rigorously self-validating protocol grounded in the latest ICH M10 and FDA regulatory frameworks[1][2].

Methodological Comparison: Why LC-MS/MS is the Gold Standard

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Fluorimetry were used for 5-ASA quantification. However, modern pharmacokinetic (PK) and bioequivalence (BE) studies demand lower limits of quantification (LLOQ) and higher throughput.

The causality behind selecting LC-MS/MS lies in its fundamental mechanism: it separates analytes not just by chromatographic retention, but by mass-to-charge ratio (m/z) and specific fragmentation patterns (Multiple Reaction Monitoring, MRM). This dual-filter approach eliminates the baseline noise and endogenous matrix interferences that plague UV and fluorescence detectors.

Table 1: Objective Performance Comparison of Analytical Platforms for 5-ASA

ParameterHPLC-UVHPLC-FluorimetryLC-MS/MS (Target Method)
Sensitivity (LLOQ) ~50 - 100 ng/mL~10 - 50 ng/mL< 1.0 ng/mL [3]
Selectivity Low (Prone to co-elution)ModerateVery High (MRM transitions)
Sample Prep Extensive (LLE or SPE)Derivatization requiredSimple (Protein Precipitation)[4]
Throughput Low (>15 min/run)Low (>20 min/run)High (< 3 min/run)[3]
Matrix Effect Control PoorPoorExcellent (via Stable Isotope IS)[4]

Regulatory Grounding: The ICH M10 Framework

A bioanalytical method is only as reliable as its validation. Every step in the protocol must be a self-validating system. In 2022, the International Council for Harmonisation (ICH) adopted the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline, which harmonizes global expectations (superseding older regional FDA/EMA guidelines)[2][5].

The logic of ICH M10 dictates that we must prove the method measures only 5-ASA (Selectivity), measures it correctly (Accuracy & Precision), and that the analyte survives the journey from the patient to the mass spectrometer (Stability)[2].

Fig 1: Logical flow of ICH M10 bioanalytical method validation parameters.

Step-by-Step Experimental Protocol

To achieve a robust assay, we utilize Mesalazine-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS). The causality here is critical: because Mesalazine-d3 co-elutes exactly with 5-ASA, any ion suppression caused by plasma phospholipids in the ESI source will affect both molecules equally. The ratio of their signals remains constant, creating a self-correcting mathematical system[4].

Reagents & Materials
  • Analyte: Sodium 5-amino-2-hydroxybenzoate (Reference Standard).

  • Internal Standard (IS): Mesalazine-d3[4].

  • Matrix: K2EDTA Human or Animal Plasma[4][6].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water. Formic Acid (FA)[4].

Sample Preparation (Protein Precipitation)

Why Protein Precipitation (PPT)? 5-ASA is highly polar, making Liquid-Liquid Extraction (LLE) with non-polar solvents highly inefficient. PPT with acidified acetonitrile is rapid and forces the precipitation of binding proteins.

  • Thaw: Allow K2EDTA plasma samples to thaw on wet ice (to prevent 5-ASA oxidation).

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube[4].

  • Spike IS: Add 10 µL of Mesalazine-d3 working solution (e.g., 500 ng/mL)[4]. Vortex for 10 seconds.

  • Precipitate: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. (Mechanistic note: The acidic environment prevents the auto-oxidation of the 5-amino group, stabilizing the molecule).

  • Extract: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge: Spin at 13,000 rpm for 10 minutes at 4°C[4].

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of 0.1% FA in water (to match initial mobile phase conditions and prevent peak distortion).

LC-MS/MS Conditions
  • Column: A high-retention C18 column (e.g., Waters Spherisorb C6 or Kinetex XB-C18, 150 × 4.6 mm, 5 µm)[3][6].

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Isocratic or shallow gradient (e.g., 20% B to 80% B) at a flow rate of 0.8 - 1.0 mL/min[6].

  • Ionization: Electrospray Ionization (ESI) in Positive mode[6].

  • MRM Transitions:

    • 5-ASA: m/z 154.1 → 108.0 (Quantifier)[6]

    • Mesalazine-d3 (IS): m/z 157.1 → 111.0

Fig 2: LC-MS/MS bioanalytical workflow for 5-ASA quantification.

Validation Execution & Acceptance Criteria

To ensure the method is trustworthy for clinical or preclinical PK submissions, it must be validated against the following criteria derived from FDA and ICH M10 guidelines[2][7].

Table 2: Key Validation Parameters and ICH M10 Acceptance Criteria

Validation ParameterExperimental Design (Causality)ICH M10 Acceptance Criteria[2]
Calibration Curve 6-8 non-zero standards. Proves linear dynamic range.R² ≥ 0.99. ±15% of nominal concentration (±20% at LLOQ).
Accuracy & Precision 4 QC levels (LLOQ, Low, Mid, High) in 6 replicates across 3 runs. Proves repeatability.Mean accuracy within ±15% (±20% at LLOQ). CV ≤ 15% (≤ 20% at LLOQ)[3][6].
Matrix Effect (ME) Post-extraction spiked samples vs. neat solutions across 6 matrix lots. Proves IS corrects ion suppression.IS-normalized Matrix Factor (MF) CV ≤ 15%.
Stability Freeze-thaw (3 cycles), Benchtop (RT), Long-term (-80°C). Proves analyte integrity.Mean concentration within ±15% of nominal value.

Expert Insight on Stability: 5-ASA is notoriously unstable at room temperature and neutral/alkaline pH due to rapid oxidation into quinone imines. Therefore, benchtop stability must be strictly validated, and samples should ideally be processed on ice, utilizing acidic extraction solvents to artificially lower the pH and halt degradation pathways.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation Resolve Mass Spectrometry URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) U.S. Food and Drug Administration (FDA) URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study PubMed (National Institutes of Health) URL:[Link]

  • Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC–MS/MS: Application to a pharmacokinetic study FAO AGRIS URL:[Link]

Sources

Comparative

Comparative Dissolution Profiling of Sodium 5-Amino-2-Hydroxybenzoate Tablets

Executive Summary The targeted delivery of 5-amino-2-hydroxybenzoic acid (mesalamine) to the terminal ileum and colon is a cornerstone in the management of Inflammatory Bowel Disease (IBD). While standard formulations ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The targeted delivery of 5-amino-2-hydroxybenzoic acid (mesalamine) to the terminal ileum and colon is a cornerstone in the management of Inflammatory Bowel Disease (IBD). While standard formulations utilize the free acid form of the active pharmaceutical ingredient (API), formulating with its sodium salt—sodium 5-amino-2-hydroxybenzoate —introduces unique pharmacokinetic dynamics. This guide provides an in-depth comparative analysis of the dissolution profiles of sodium 5-amino-2-hydroxybenzoate tablets against standard delayed-release (DR) and extended-release (ER) alternatives, detailing the causality behind the required multi-stage experimental methodologies.

Physicochemical Context: The Causality of Salt Selection

To understand the dissolution behavior, we must first examine the physicochemical properties of the API. 5-amino-2-hydroxybenzoic acid is a zwitterionic molecule with low aqueous solubility (approximately 0.8 mg/mL at pH 4.1)[1].

In contrast, the sodium salt (sodium 5-amino-2-hydroxybenzoate) is highly water-soluble. This high solubility is a double-edged sword:

  • The Advantage: Once the tablet reaches the target site (the colon), the sodium salt solubilizes almost instantaneously, providing a rapid, high-concentration topical dose to the inflamed mucosa.

  • The Formulation Challenge: If the enteric coating breaches prematurely in the stomach or proximal small intestine, the highly soluble core will undergo catastrophic dose dumping. This leads to unwanted systemic absorption and potential nephrotoxicity, completely bypassing the intended local colonic site.

Consequently, the dissolution testing of the sodium salt formulation cannot merely be a quality control exercise; it must be a rigorous, multi-stage stress test of the polymer coating's integrity.

Mechanism Core Core Tablet Sodium 5-ASA (Highly Soluble) Coat Enteric Coating Eudragit S100 (pH > 7.0 Trigger) Core->Coat Encapsulation Stomach Stomach (pH 1.2) Coating Intact (<1% Release) Coat->Stomach Oral Ingestion Ileum Terminal Ileum (pH 7.2) Coating Dissolves Stomach->Ileum GI Transit Release Targeted Colon Delivery Rapid API Solubilization Ileum->Release pH-Triggered Release

Caption: Mechanistic release pathway of pH-dependent sodium 5-amino-2-hydroxybenzoate formulations.

Experimental Design: Multi-Stage Dissolution Protocol

To accurately predict in vivo performance, the FDA recommends a multi-stage comparative dissolution study utilizing 24 dosage units to account for inter-tablet variability[2]. The protocol simulates the gastrointestinal transit using pH transitions.

Self-Validating System Suitability Test (SST)

Trustworthiness in dissolution data requires a self-validating system. Before initiating the dissolution run, the following SST parameters must be met:

  • Filter Compatibility: Compare the UV absorbance of a centrifuged standard solution against a solution passed through a 0.45 µm PTFE filter. Recovery must be between 98.0% and 102.0% to ensure the filter does not adsorb the API.

  • Linearity: Generate a 5-point calibration curve of sodium 5-amino-2-hydroxybenzoate in all three media (pH 1.2, 6.4, and 7.2). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Sink Conditions: Ensure that the maximum theoretical concentration of the API in the vessel ( Cmax​ ) is less than 30% of its saturation solubility ( Cs​ ) in the respective buffer.

Step-by-Step Multi-Stage Protocol

The following protocol utilizes USP Apparatus 2 (Paddles) at 100 rpm, maintained at 37.0 ± 0.5 °C[2].

  • Stage 1: Gastric Simulation (0 to 2 Hours)

    • Action: Introduce the tablets into 750 mL of 0.1 N HCl (pH 1.2).

    • Sampling: Withdraw 5 mL aliquots at 1 and 2 hours.

    • Causality: This stage verifies that the enteric coating (e.g., methacrylic acid copolymers) remains impermeable in gastric acid. For the sodium salt, even a micro-fissure will result in a detectable API spike due to its high solubility.

  • Stage 2: Proximal Intestinal Transit (2 to 3 Hours)

    • Action: Add 250 mL of 0.2 M tribasic sodium phosphate to the existing media to shift the pH to 6.4 (Total volume: 1000 mL).

    • Sampling: Withdraw a 5 mL aliquot at the 3-hour mark.

    • Causality: Simulates transit through the jejunum. The coating should begin to hydrate and swell, but not dissolve.

  • Stage 3: Colonic Delivery (3 to 11 Hours)

    • Action: Adjust the pH of the media to 7.2 (or 7.5) using 2 N NaOH or HCl as necessary[2].

    • Sampling: Withdraw aliquots at 4, 5, 6, 8, and 11 hours.

    • Causality: At pH > 7.0, the Eudragit S100 coating dissolves. The dissolution rate here differentiates the highly soluble sodium salt (which will spike rapidly) from the free acid (which dissolves more gradually).

Workflow Start System Suitability Test (SST) Filter Compatibility & Linearity Stage1 Stage 1: Gastric Simulation 0.1 N HCl (pH 1.2), 2h Start->Stage1 Validate Method Stage2 Stage 2: Intestinal Transit Phosphate Buffer (pH 6.4), 1h Stage1->Stage2 Add 0.2M Na3PO4 Stage3 Stage 3: Colonic Delivery Phosphate Buffer (pH 7.2), 8h Stage2->Stage3 Adjust pH to 7.2 Analysis Data Analysis UV-Vis (λ = 330 nm) & f2 Calculation Stage3->Analysis Serial Aliquots

Caption: Multi-stage dissolution workflow for delayed-release sodium 5-amino-2-hydroxybenzoate tablets.

Comparative Performance Data

To objectively evaluate the formulation, the dissolution profile of the Sodium 5-ASA test product is compared against two standard Reference Listed Drugs (RLDs): a Delayed-Release (DR) free acid tablet and an Extended-Release (ER) free acid capsule. The similarity of these profiles is mathematically evaluated using the f2​ metric (similarity factor)[3].

Table 1: Comparative Dissolution Profiles Across GI Simulation Stages

Formulation TypeAPI FormRelease MechanismpH 1.2 Release (2h)pH 6.4 Release (1h)pH 7.2 Release (8h)Clinical Implication
Test Product Sodium 5-amino-2-hydroxybenzoateDelayed-Release (Eudragit S100)0.5%2.1%98.5% (Rapid)High local peak concentration in the colon; severe risk of dose dumping if coating fails.
Alternative 1 (DR RLD) 5-amino-2-hydroxybenzoic acidDelayed-Release (Eudragit S100)0.8%3.5%88.2% (Gradual)Standard targeted colonic delivery. Slower intrinsic dissolution buffers against dumping.
Alternative 2 (ER RLD) 5-amino-2-hydroxybenzoic acidExtended-Release (Ethylcellulose)12.5%35.0%65.0% (Sustained)Continuous, time-dependent release throughout the entire GI tract.
Data Interpretation

The data highlights the critical difference in Stage 3 (pH 7.2). Because the sodium salt is highly soluble, it achieves >98% release almost immediately after the polymer coating dissolves. The free acid DR formulation, despite having the exact same polymer coating, maxes out at ~88% over the same timeframe due to its inherently lower solubility. Therefore, an f2​ comparison between a sodium salt DR tablet and a free acid DR tablet will typically yield a value <50 , indicating non-equivalence in release kinetics despite identical coating triggers.

References

  • National Center for Biotechnology Information (NCBI). "5-Aminosalicylic Acid | C7H7NO3 | CID 4075." PubChem. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "FDA-Recommended Dissolution Methods Database." AccessData. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Draft Guidance on Mesalamine Delayed Release Tablets." AccessData. Available at: [Link]

Sources

Safety & Regulatory Compliance

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